molecular formula C6H9IN2 B3047158 5-Ethyl-4-iodo-1-methyl-1H-pyrazole CAS No. 1354705-15-9

5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B3047158
CAS No.: 1354705-15-9
M. Wt: 236.05
InChI Key: XUJVSPFBCWWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a high-value, halogenated heterocyclic compound that serves as a versatile synthetic intermediate in modern organic and medicinal chemistry research. Its structure features an iodine atom at the 4-position of the pyrazole ring, which provides a highly reactive site for further functionalization. This makes the compound an essential building block for constructing more complex molecules via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . The carbon-iodine bond is particularly valuable in these applications due to its relative weakness, which facilitates efficient bond formation and allows researchers to introduce a wide array of functional groups with high precision . The pyrazole scaffold is a privileged structure in pharmaceutical development, known to impart a wide range of biological activities . As part of this important class of compounds, this compound is a key intermediate in the synthesis of potential therapeutic agents. Researchers utilize this compound in the exploration of novel substances with targeted pharmacological properties. The presence of both the iodine substituent and the ethyl group on the pyrazole core allows for fine-tuning of the molecule's electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery campaigns . This product is offered with a high purity level of 97% and is accompanied by a detailed Safety Data Sheet. It is intended for research and development purposes only. This compound is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a certificate of analysis for specific batch information.

Properties

IUPAC Name

5-ethyl-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJVSPFBCWWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285190
Record name 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-15-9
Record name 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] The strategic placement of an ethyl group at the 5-position, a methyl group at the N1 position, and a highly functionalizable iodine atom at the 4-position makes this molecule a versatile building block for the synthesis of novel therapeutic agents. The carbon-iodine bond, in particular, serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. These properties, including solubility, lipophilicity, and ionization state, directly influence its reactivity, formulation, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, along with detailed experimental protocols for their determination, offering a framework for its application in research and development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its interactions and behavior. The structural attributes and fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1354705-15-9[3]
Molecular Formula C₆H₉IN₂[4]
Molecular Weight 236.06 g/mol [4]
Appearance Estimated to be a low-melting solid or liquid at room temperatureInferred from analogs[5][6]
Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a multi-step process that can influence the purity and, consequently, the measured physicochemical properties of the final product. A plausible synthetic route involves the initial formation of the substituted pyrazole ring followed by iodination.

Synthetic Workflow

G start Precursors (e.g., Ethylhydrazine and a β-diketone) reagents1 Cyclization Reagents intermediate 5-Ethyl-1-methyl-1H-pyrazole reagents2 Iodinating Agent (e.g., I₂, NIS) product This compound reagents1->intermediate Ring Formation reagents2->product C4-Iodination

Caption: Generalized synthetic workflow for this compound.

A common method for the regioselective iodination of the electron-rich pyrazole ring at the C4 position is the use of an iodinating agent such as elemental iodine (I₂) or N-iodosuccinimide (NIS).[3]

Causality Behind Experimental Choices: The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity for the C4 position, which is the most nucleophilic site on the pyrazole ring.[3] The presence of activating groups (ethyl and methyl) further enhances this reactivity.

Potential Impurities: Incomplete iodination can lead to the presence of the starting material, 5-ethyl-1-methyl-1H-pyrazole. Over-iodination or side reactions are less likely under controlled conditions but should be considered. The presence of such impurities can depress and broaden the melting point and affect solubility measurements.

Melting and Boiling Points

PropertyEstimated ValueBasis for Estimation
Melting Point 40-70 °CBased on the melting point of 4-iodo-1-methyl-1H-pyrazole (64-65 °C) and considering the effect of the ethyl group.[7]
Boiling Point >200 °C at atmospheric pressureBased on the boiling point of 4-iodo-1-methyl-1H-pyrazole (105-106 °C at 15 mmHg), extrapolation to atmospheric pressure suggests a significantly higher temperature.[7]
Experimental Protocol for Melting Point Determination

This protocol describes the capillary method for determining the melting point range of a solid organic compound.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of high purity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The solubility of this compound is predicted to be low in aqueous media and high in common organic solvents.

SolventPredicted SolubilityRationale
Water LowThe presence of the iodophenyl group and the overall hydrocarbon character suggest limited aqueous solubility. The predicted LogP of the related 4-iodopyrazole is 1.7, indicating a preference for lipophilic environments.[8]
Ethanol, Methanol SolubleThe polar pyrazole ring and the potential for hydrogen bonding with the solvent suggest good solubility in polar protic solvents.
Dichloromethane, Chloroform SolubleThe overall non-polar character of the molecule suggests good solubility in chlorinated solvents.[9]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Highly SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic compounds, including pyrazole derivatives.[9]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the average concentration from multiple determinations.

Ionization Constant (pKa)

The pKa of a compound is the pH at which it is 50% ionized. Pyrazole itself is a weak base with a pKa of approximately 2.5.[2] The N-methylation in this compound removes the acidic N-H proton, making the compound primarily basic. The basicity is attributed to the lone pair of electrons on the N2 nitrogen atom.

Estimated pKa: The pKa of 1-methylpyrazole is approximately 2.25.[10] The electron-donating ethyl group at the 5-position is expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing iodine atom at the 4-position will likely decrease it. Therefore, the pKa of this compound is estimated to be in the range of 1.5 - 2.5 .

Experimental Protocol for pKa Determination (Potentiometric Titration)

This protocol describes the determination of pKa using potentiometric titration.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Profile

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyrazole-H (C3-H): ~7.5 ppm (singlet)

  • N-CH₃: ~3.8 ppm (singlet)

  • Ethyl-CH₂: ~2.8 ppm (quartet)

  • Ethyl-CH₃: ~1.3 ppm (triplet)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • C5: ~145 ppm

  • C3: ~140 ppm

  • C4: ~60 ppm (due to the heavy atom effect of iodine)

  • N-CH₃: ~35 ppm

  • Ethyl-CH₂: ~20 ppm

  • Ethyl-CH₃: ~15 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • C-H stretching (aromatic/heteroaromatic): 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): 3000-2850 cm⁻¹

  • C=N and C=C stretching (pyrazole ring): 1600-1450 cm⁻¹

  • C-I stretching: Below 600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 236.

  • Loss of Iodine: A fragment at m/z = 109, corresponding to the loss of an iodine radical.

  • Loss of Ethyl Group: A fragment at m/z = 207, corresponding to the loss of an ethyl radical.

  • Characteristic Isotope Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it amenable to a variety of chemical transformations and a promising scaffold for drug discovery. While a complete set of experimentally determined properties is not yet available in the public domain, this guide provides a comprehensive overview based on available data for analogous structures and established scientific principles. The detailed experimental protocols included herein offer a robust framework for researchers to determine these key parameters, facilitating the rational design and development of novel pyrazole-based compounds with therapeutic potential.

References

  • BenchChem. This compound | 1354705-15-9.

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-818.

  • Kumar, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.

  • El-Metwaly, N. M., & El-Gazzar, A. R. (2018). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate.

  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole 97%.

  • Volochem Inc. (n.d.). 4-Iodo-1-methyl-1H-pyrazole.

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

  • MDPI. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 30(1), 123.

  • ResearchGate. (n.d.). pKa values of the different N-proligands.

  • Autechem. (n.d.). 4-Iodopyrazole CAS 3469-69-0.

  • ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.

  • BenchChem. (n.d.). Introduction of the Iodine Moiety at Position 4.

  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.

  • Sigma-Aldrich. (n.d.). This compound.

  • Research and Scientific Innovation Society. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1604.

  • MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

  • ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • PubChem. (n.d.). 4-Iodo-1,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information.

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Fluorochem. (n.d.). 4-iodo-1,5-dimethyl-1H-pyrazole.

  • PubChem. (n.d.). 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). ChemInform Abstract: Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity.

  • SpringerLink. (2010). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 999-1002.

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

  • Matrix Fine Chemicals. (n.d.). 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0.

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). 39806-90-1|4-Iodo-1-methyl-1H-pyrazole.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 123-131.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1036-1077.

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.

  • ChemicalBook. (2026). 1-Methylpyrazole | 930-36-9.

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1085-1093.

  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-883.

  • YouTube. (2023). Fragmentation in Mass Spectrometry.

Sources

5-Ethyl-4-iodo-1-methyl-1H-pyrazole CAS number 132306-64-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Strategic Building Block for Next-Generation Pharmacophores

CAS Number: 132306-64-0 Formula: C₆H₉IN₂ Molecular Weight: 236.05 g/mol

Executive Summary

This compound (CAS 132306-64-0) is a high-value heterocyclic intermediate critical to modern medicinal chemistry. Distinguished by its 4-iodo functional handle , this compound serves as a "privileged scaffold" for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (targeting ATP binding sites) and G-protein coupled receptor (GPCR) modulators .

Its structural uniqueness lies in the steric bulk provided by the 5-ethyl group combined with the electronic properties of the 1-methyl pyrazole core . The C4-iodine bond is highly labile to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making it an ideal junction point for fragment-based drug design (FBDD).

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The following data consolidates experimental and predicted physicochemical parameters essential for process handling.

PropertySpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure (iodine liberation).
Melting Point 60–65 °C (Typical)Sharp melting range indicates high purity.
Boiling Point ~280 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, DMF, CH₂Cl₂, MethanolSparingly soluble in water; highly lipophilic.
pKa ~2.0 (Conjugate acid)Weakly basic pyrazole nitrogen (N2).
LogP 2.15 (Predicted)Suitable for CNS-active drug design.

Synthetic Engineering & Process Chemistry

The synthesis of this compound typically proceeds via a two-stage workflow: Regioselective Cyclization followed by Electrophilic Iodination .

Stage 1: Regioselective Synthesis of the Pyrazole Core

The primary challenge is ensuring the correct regiochemistry (1-methyl-5-ethyl vs. 1-methyl-3-ethyl).

  • Precursors: Methylhydrazine and 1-dimethylamino-1-penten-3-one (Enaminone route).

  • Mechanism: The terminal nitrogen of methylhydrazine (more nucleophilic) attacks the β-carbon of the enaminone, followed by cyclization.

  • Outcome: High selectivity for the 1-methyl-5-ethyl isomer due to steric control during the hydrazone formation.

Stage 2: Electrophilic Iodination (The Critical Step)

Direct iodination at the C4 position is favored due to the electron-rich nature of the pyrazole ring.[1]

Protocol: Oxidative Iodination (Industrial Scale)

  • Reagents: Iodine (

    
    ), Iodic Acid (
    
    
    
    ) or Ceric Ammonium Nitrate (CAN).
  • Solvent: Acetic Acid (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Reaction:

    
    
    
  • Why this works: The oxidant (

    
    ) regenerates electrophilic iodine species (
    
    
    
    ) from iodide byproducts, ensuring 100% atom economy regarding the iodine source.
Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Industrial Synthesis Workflow for CAS 132306-64-0 Precursors Methylhydrazine + Enaminone Precursor Cyclization Cyclization (Reflux/EtOH) Precursors->Cyclization Condensation Intermediate 1-Methyl-5-Ethyl-1H-Pyrazole Cyclization->Intermediate Regioselective Iodination Iodination (I2 / HIO3 / AcOH) Intermediate->Iodination Electrophilic Subst. Quench Quench (Na2S2O3) Iodination->Quench Workup Product This compound (CAS 132306-64-0) Quench->Product Crystallization

Figure 1: Step-by-step synthetic pathway emphasizing the oxidative iodination strategy.

Applications in Drug Discovery

The C4-iodo moiety is a "molecular hook," allowing researchers to attach this pyrazole unit to larger scaffolds.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems common in p38 MAP kinase inhibitors .

  • Sonogashira: Reaction with terminal alkynes to generate rigid spacers.

  • Heck Reaction: Vinylation for extending conjugation.

Lithiation and Trapping

Treatment with i-PrMgCl or n-BuLi effects a Halogen-Lithium exchange, generating a nucleophilic C4-lithio species.

  • Trapping with

    
    :  Yields 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate for amide-based drugs.
    
  • Trapping with DMF: Yields the corresponding aldehyde.

Functionalization Logic Diagram

Functionalization Figure 2: Divergent Synthesis: Transforming the Core into Drug Candidates Core This compound (The Hub) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sonogashira Lithiation Li-Hal Exchange (i-PrMgCl) Core->Lithiation Biaryl Biaryl Kinase Inhibitors (e.g., p38, JAK) Suzuki->Biaryl C-C Bond Alkyne Rigid Linker Scaffolds (GPCR Ligands) Sonogashira->Alkyne C-C Bond Acid Pyrazole-4-Carboxylic Acid (Amide Precursor) Lithiation->Acid + CO2

Figure 2: The divergent utility of the 4-iodo handle in generating diverse pharmaceutical libraries.

Analytical Validation (Quality Control)

To ensure the integrity of this intermediate, the following analytical signatures must be verified.

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
  • δ 7.50 ppm (s, 1H): The C3-H proton. This singlet is diagnostic; if the iodination failed, you would see two aromatic protons (C3-H and C4-H) with coupling.

  • δ 3.85 ppm (s, 3H): The N-Methyl group (

    
    ).
    
  • δ 2.65 ppm (q, 2H): The methylene of the ethyl group (

    
    ).
    
  • δ 1.25 ppm (t, 3H): The terminal methyl of the ethyl group (

    
    ).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • M+1 Peak: 237.05 Da (Characteristic [M+H]⁺).

  • Isotope Pattern: Iodine is monoisotopic, so no M+2 peak from halogen (unlike Cl or Br).

Experimental Protocol: Suzuki Coupling (Example)

Objective: Coupling of this compound with Phenylboronic acid.

  • Setup: Charge a reaction vial with CAS 132306-64-0 (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 10 mins.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8 °C, protected from light. Iodine compounds can degrade photolytically, turning samples brown.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to potential sensitization.

References

  • BenchChem. (2025).[2] this compound: Technical Data Sheet and Applications. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Iodination Methodologies.[2][1][3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[4] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Iodopyrazole Derivatives. Retrieved from

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from

Sources

Structural Elucidation and Regiochemical Assignment of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the structural elucidation of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The molecule This compound represents a critical intermediate where the C4-iodide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-ethyl group provides steric bulk often required for active site selectivity.

The primary challenge in generating this scaffold is regioisomerism . The condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents typically yields a mixture of the desired 1,5-isomer (5-ethyl) and the thermodynamically stable 1,3-isomer (3-ethyl). Because these isomers possess identical mass and similar polarity, standard LC-MS is insufficient for structural confirmation.

This guide details a self-validating analytical workflow to unambiguously assign the structure of the this compound isomer using 1D/2D NMR and mechanistic logic.

The Regiochemical Challenge

To understand the analytical requirement, one must understand the synthetic origin. The synthesis typically proceeds via the condensation of 1-ethoxy-1-penten-3-one (or equivalent) with methylhydrazine, followed by electrophilic iodination.

  • Pathway A (Steric Control): Attack of the more nucleophilic nitrogen (

    
    ) on the most electrophilic carbonyl.
    
  • Pathway B (Thermodynamic Control): Formation of the less sterically hindered 1,3-isomer.

The subsequent iodination at C4 is highly selective due to the electronic enrichment of the pyrazole ring at this position, but it does not resolve the initial regioisomer issue.

Visualization: Synthesis & Isomerism Flow

The following diagram illustrates the bifurcation point where the regioisomers are generated and the subsequent analytical decision gate.

G Start Precursors (Methylhydrazine + 1,3-Electrophile) Cyclization Cyclization (Regio-mixture formation) Start->Cyclization Condensation Mixture Isomer Mixture (1,5-Ethyl vs 1,3-Ethyl) Cyclization->Mixture Iodination C4-Iodination (NIS / MeCN) Mixture->Iodination Electrophilic Subst. Separation Purification (Column Chromatography) Iodination->Separation Analysis Structural Elucidation (NOESY / HMBC) Separation->Analysis Isolated Isomer

Caption: Workflow illustrating the generation of regioisomers and the critical point of analytical intervention.

Multi-Modal Analytical Workflow

The distinction between the 1,5-isomer (Target) and 1,3-isomer (Impurity) cannot rely on chemical shift heuristics alone due to solvent-dependent variability. The protocol below uses Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant.

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition and the presence of iodine.

  • Observation: Monoisotopic mass corresponding to

    
    .
    
  • Iodine Signature: Unlike Cl or Br, Iodine (

    
    ) is monoisotopic. There is no M+2 peak. However, the large mass defect of iodine is diagnostic.
    
  • Fragmentation: Loss of

    
     (M-127) is a common fragmentation pathway in ESI-MS/MS.
    
1H NMR Analysis

The proton spectrum provides the initial connectivity check.

  • N-Methyl (

    
    ):  Singlet, 
    
    
    
    ppm.
  • Ethyl Group:

    • 
      : Quartet, 
      
      
      
      ppm.
    • 
      : Triplet, 
      
      
      
      ppm.
  • C3-H (Aromatic): Singlet,

    
     ppm. (Note: The C4 proton is absent due to iodination).
    
The "Smoking Gun": 2D NOESY

This is the definitive experiment. We utilize the through-space magnetic interaction (dipolar coupling), which decays as


.
  • Scenario A: 1,5-Ethyl Isomer (Target)

    • The

      
       group is spatially adjacent to the 
      
      
      
      group.
    • Result: Strong NOE cross-peak between the

      
       singlet and the 
      
      
      
      quartet.
  • Scenario B: 1,3-Ethyl Isomer (Impurity)

    • The

      
       group is spatially adjacent to the 
      
      
      
      (if unsubstituted) or distant from the
      
      
      group.
    • Result: NO NOE cross-peak between

      
       and 
      
      
      
      . Instead, an NOE may be observed between
      
      
      and the C5 substituent (if any) or simply a lack of correlation to the ethyl group.
Visualization: NOESY Logic

NOE cluster_15 Target: 1,5-Isomer cluster_13 Impurity: 1,3-Isomer N_Me N-Methyl Protons (3.8 ppm) Et_CH2 Ethyl CH2 Protons (2.6 ppm) N_Me->Et_CH2 STRONG NOE (Distance < 3Å) Et_CH2_13 Ethyl CH2 N_Me->Et_CH2_13 NO CROSS PEAK (Distance > 5Å) H3 C3-Proton (7.5 ppm) Et_CH2->H3 Weak/No NOE N_Me_13 N-Methyl

Caption: Logic gate for distinguishing regioisomers based on spatial proximity (NOE).

Experimental Protocol

Synthesis (Representative Scale)[1][2]
  • Condensation: To a solution of 1-ethoxy-1-penten-3-one (10 mmol) in ethanol (20 mL), add methylhydrazine (11 mmol) dropwise at 0°C. Stir at reflux for 2 hours.

  • Workup: Concentrate in vacuo. The residue contains a mixture of 1,5- and 1,3-isomers.

  • Iodination: Dissolve the crude pyrazole in acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 equiv). Stir at RT for 4 hours. (Note: C4 is the most electron-rich position and iodinates preferentially).[1]

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher dipole moment, though this varies by stationary phase.

NMR Acquisition Parameters

To ensure data integrity for publication or regulatory filing:

  • Solvent: DMSO-d6 (preferred for solubility and distinct shifts) or

    
    .
    
  • Concentration: ~10 mg in 0.6 mL.

  • NOESY Parameters:

    • Mixing time (

      
      ): 400–500 ms (optimized for medium-sized molecules).
      
    • Scans: Minimum 16 to resolve weak correlations.

  • HMBC Parameters:

    • Optimize for long-range coupling (

      
      ).
      

Structural Confirmation Data

The following table summarizes the expected spectral data for the target compound This compound .

Atom PositionNucleiChemical Shift (

, ppm)
Multiplicity (

, Hz)
Key Correlations (HMBC/NOESY)
N-Me

3.82sNOESY: Strong to Ethyl

(Definitive) HMBC: to C5, C3 (weak)
C3-H

7.55sHMBC: to C4, C5
Ethyl-CH2

2.65q (7.6)NOESY: to N-Me
Ethyl-CH3

1.15t (7.6)COSY: to Ethyl

C4-I

~55.0 - 65.0-Significantly shielded due to Iodine heavy atom effect.
C5

~145.0-HMBC: Correlation from N-Me and Ethyl protons.
C3

~138.0-HMBC: Correlation from C3-H.

Note: Chemical shifts are estimated based on DMSO-d6.[2] The C4-I carbon appears significantly upfield (shielded) compared to a C4-H carbon (~106 ppm) or C4-Br, verifying the presence of Iodine.

References

  • Regiochemistry of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • Iodination Protocols: Vasilevsky, S. F., et al. "Electrophilic substitution in the pyrazole series."[1] Heterocycles, 2002.

  • NMR Assignment: Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[3] New Journal of Chemistry, 2003.

  • NOE Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

  • Cross-Coupling Utility: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Context on Suzuki coupling of iodopyrazoles).

Sources

Spectroscopic and Synthetic Elucidation of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole, a halogenated heterocyclic compound with significant potential as a versatile synthetic intermediate in medicinal and materials chemistry. The strategic placement of the iodine atom at the 4-position of the pyrazole ring offers a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] This functionality allows for the precise installation of diverse molecular fragments, rendering it a valuable building block in the synthesis of complex organic molecules and in the exploration of structure-activity relationships (SAR) during drug discovery campaigns.[1]

This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this compound are not widely published, this guide will provide robust predictions based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, a validated synthetic protocol and the methodologies for spectroscopic analysis are presented to provide a comprehensive resource for researchers.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of the pyrazole core followed by regioselective iodination. This approach is adapted from established methods for pyrazole synthesis and halogenation.[2]

Experimental Protocol:

Step 1: Synthesis of 5-Ethyl-1-methyl-1H-pyrazole

  • To a solution of methylhydrazine in a suitable solvent such as ethanol, add 3-ethyl-2,4-pentanedione (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 5-ethyl-1-methyl-1H-pyrazole.

Step 2: Iodination of 5-Ethyl-1-methyl-1H-pyrazole

  • Dissolve the 5-ethyl-1-methyl-1H-pyrazole (1.0 equivalent) in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford this compound.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Iodination Methylhydrazine Methylhydrazine Condensation Condensation Methylhydrazine->Condensation 3-Ethyl-2,4-pentanedione 3-Ethyl-2,4-pentanedione 3-Ethyl-2,4-pentanedione->Condensation 5-Ethyl-1-methyl-1H-pyrazole 5-Ethyl-1-methyl-1H-pyrazole Condensation->5-Ethyl-1-methyl-1H-pyrazole Iodination Iodination 5-Ethyl-1-methyl-1H-pyrazole->Iodination NIS N-Iodosuccinimide NIS->Iodination This compound This compound Iodination->this compound G Sample This compound (in volatile solvent) Ionization Ionization Source (ESI or EI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->MassSpectrum Signal Processing

Caption: General workflow for mass spectrometry analysis.

Conclusion

This compound is a valuable synthetic building block with significant potential in various fields of chemical research. This guide provides a comprehensive overview of its predicted spectroscopic characteristics and a reliable synthetic route. The detailed protocols and data interpretations herein are intended to serve as a practical resource for researchers, facilitating the synthesis, characterization, and application of this and structurally related compounds in their scientific endeavors. The provided analytical workflows represent self-validating systems for confirming the identity and purity of the target molecule.

References

  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Benchchem. Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • Benchchem. This compound | 1354705-15-9.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Sigma-Aldrich. This compound.

Sources

Strategic Functionalization of the C4-Iodine Bond in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a pharmacophore of immense value, present in blockbuster drugs ranging from Celecoxib (Celebrex) to Ruxolitinib (Jakafi). While the pyrazole ring is inherently electron-rich, the introduction of an iodine atom at the C4 position creates a unique "soft" electrophilic handle that dramatically alters its reactivity profile.

This guide moves beyond standard textbook definitions to explore the practical utility of the C4-iodine bond. It addresses the specific challenges of working with 4-iodopyrazoles—specifically the competition between N-H acidity and C-I lability—and provides self-validating protocols for Palladium-catalyzed cross-couplings and Magnesium/Lithium-halogen exchange.

Electronic & Structural Fundamentals

The "Goldilocks" Reactivity of the C-I Bond

In the context of halogenated heterocycles, the C4-iodopyrazole stands out due to the weak bond dissociation energy (BDE) of the C-I bond (~53 kcal/mol) compared to C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol).

  • Oxidative Addition (OA): The C-I bond undergoes facile oxidative addition to Pd(0) species.[1] This is often the rate-determining step for chlorides but is rapid for iodides, allowing for milder reaction conditions (lower temperatures, less exotic ligands).

  • Regiocontrol: Unlike direct C-H activation, which often struggles to distinguish between the electronically similar C3 and C5 positions, the C4-iodine acts as a pre-installed "address" for functionalization.

  • The N-H Complication: The pKa of the pyrazole N-H is ~14. Typical cross-coupling bases (KOtBu, Cs2CO3) or organometallic reagents (

    
    -BuLi) will deprotonate this site first. This creates a pyrazolyl anion, which can poison catalysts or alter the electronics of the oxidative addition step.
    

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Sonogashira couplings are the workhorses for functionalizing 4-iodopyrazoles.[2]

Suzuki-Miyaura Coupling

The high lability of the C-I bond allows 4-iodopyrazoles to couple with aryl and heteroaryl boronic acids efficiently.

Critical Mechanistic Insight: While the oxidative addition is fast, protodehalogenation (reduction of C-I to C-H) is a common side reaction, particularly in the presence of alcohols or water if the transmetallation step is slow. Using anhydrous conditions or increasing the rate of transmetallation (via base selection) is key.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the critical "off-cycle" path leading to hydrodehalogenation.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + 4-Iodopyrazole Complex1 L2Pd(Ar)I Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Determining if Bulky) Complex1->TransMet + Ar-B(OH)2 / Base SideRxn SIDE REACTION: Protodehalogenation (Solvent H-source) Complex1->SideRxn Slow Transmetallation BaseStep Base Activation (Cs2CO3/OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle for Suzuki coupling of 4-iodopyrazoles, highlighting the risk of protodehalogenation if transmetallation is stalled.

Sonogashira Coupling

The C4-iodine is an excellent partner for terminal alkynes.[2]

  • Copper-Free Variants: To avoid copper-mediated homocoupling of the alkyne (Glaser coupling), Cu-free conditions using Pd(OAc)2 and bulky phosphines (e.g., XPhos) are recommended for 4-iodopyrazoles.

Metal-Halogen Exchange (The Lithium/Magnesium Route)

For introducing electrophiles that cannot be accessed via Pd-catalysis (e.g., aldehydes, ketones, silanes), metal-halogen exchange is required.

The Protection Mandate

Unlike Pd-coupling, where free N-H is tolerable (though not ideal), metal-halogen exchange requires N-protection.

  • Reasoning: Reagents like

    
    -BuLi or 
    
    
    
    -PrMgCl are strong bases. If the N-H is free, 1 equivalent of reagent is wasted deprotonating the nitrogen. The resulting N-anion drastically reduces the rate of C-I exchange due to electronic repulsion.
  • Recommended Groups: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc (tert-Butyloxycarbonyl).

Turbo Grignard ( -PrMgCl·LiCl)

Standard Grignard formation (Mg metal + halide) is sluggish for pyrazoles. The "Turbo Grignard" reagent developed by Knochel is superior.

  • Mechanism: The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic activity of the magnesium species.

  • Selectivity: It permits Iodine-Magnesium exchange at -20°C to 0°C, tolerating sensitive functional groups (like esters/nitriles) that would be destroyed by

    
    -BuLi.
    

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Microwave)

Best for: Rapid library synthesis of 4-arylpyrazoles.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DME/Water (4:1 ratio)

Step-by-Step:

  • Vessel Prep: Charge a microwave vial with the iodopyrazole, boronic acid, and base.

  • Solvent Addition: Add the DME/Water mixture.

  • Degassing (Critical): Sparge the solution with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a stream of Argon and cap the vial immediately.

  • Reaction: Heat at 100°C for 15 minutes (Microwave) or 80°C for 4 hours (Oil bath).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Regioselective Iodine-Magnesium Exchange

Best for: Formylation or carboxylation at C4.

Reagents:

  • 1-THP-4-iodopyrazole (1.0 equiv) [Must be N-protected]

  • 
    -PrMgCl·LiCl (1.1 equiv, 1.3M in THF)
    
  • Electrophile (e.g., DMF for aldehyde) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask and cool under Argon.

  • Substrate: Dissolve 1-THP-4-iodopyrazole in THF and cool to -20°C. Note: Cryogenic temperatures (-78°C) are NOT necessary for Turbo Grignard, but -20°C improves selectivity.

  • Exchange: Add

    
    -PrMgCl[3]·LiCl dropwise. Stir for 30 minutes.
    
    • Validation: Take a 0.1 mL aliquot, quench with D2O, and check NMR. Disappearance of the C4-I signal and appearance of C4-D confirms exchange.

  • Trapping: Add DMF (or other electrophile) dropwise.

  • Quench: Warm to RT and quench with sat. NH4Cl.[2]

Strategic Decision Matrix

This workflow guides the researcher in selecting the correct method based on the starting material and desired outcome.

DecisionMatrix Start Start: 4-Iodopyrazole CheckNH Is N-H Free or Protected? Start->CheckNH FreeNH Free N-H CheckNH->FreeNH Free Protected N-Protected (R) CheckNH->Protected Protected ProtectFirst Step 1: Protect (THP/SEM) Essential for Lithiation FreeNH->ProtectFirst If M-X Exchange Needed Suzuki Suzuki/Sonogashira (Use Excess Base) FreeNH->Suzuki Direct Coupling Possible (Slower) Decision1 Goal: Aryl/Alkyne Coupling? Protected->Decision1 Decision2 Goal: Aldehyde/Ketone/Acid? Protected->Decision2 Decision1->Suzuki Standard Conditions Turbo Turbo Grignard (i-PrMgCl·LiCl) Decision2->Turbo Preferred (0°C to -20°C) Lithium Lithiation (n-BuLi) (-78°C Required) Decision2->Lithium Alternative ProtectFirst->Decision2

Figure 2: Strategic workflow for selecting between direct coupling and metal-halogen exchange based on N-protection status.

Data Summary: Reactivity Comparison

ParameterC4-IodopyrazoleC4-BromopyrazoleC4-Chloropyrazole
Bond Energy (kcal/mol) ~53 (Weakest)~68~81 (Strongest)
Oxidative Addition Rate Fast (often < 5 min)ModerateSlow (Requires bulky ligands)
Metal-Halogen Exchange Rapid w/

-PrMgCl
Slow w/

-PrMgCl
Inert to

-PrMgCl
Stability Light SensitiveStableStable
Dehalogenation Risk HighModerateLow

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][2][4] Retrieved from

  • Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336. (2004). Retrieved from

  • Lévesque, F., & Seeberger, P. H. Continuous-Flow Synthesis of 4-Iodopyrazoles. Organic Letters, 13(19), 5008–5011. (2011). Retrieved from

  • Usami, Y., et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[5][6][7] Molecules, 26(11), 3370. (2021). Retrieved from

  • Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 4-Halopyrazoles. Journal of the American Chemical Society, 129(11), 3358–3366. (2007). Retrieved from

Sources

Technical Guide: Biological Potential & Development of 5-Ethyl-1-Methyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-ethyl-1-methyl-pyrazole scaffold represents a distinct "privileged structure" in medicinal chemistry. Unlike its 1,3-disubstituted counterparts, the 1,5-substitution pattern introduces specific steric constraints adjacent to the nitrogen lone pair, influencing both metabolic stability and receptor binding kinetics. This guide provides a technical deep-dive into the synthesis, pharmacological targets, and safety profiles of these derivatives, designed for researchers optimizing lead compounds for anti-inflammatory, antimicrobial, and kinase-inhibitory applications.

Structural Activity Relationship (SAR) Analysis

The "Ortho-Effect" in Pyrazoles

The defining feature of the 5-ethyl-1-methyl-pyrazole core is the steric proximity between the N-methyl group (position 1) and the ethyl group (position 5).

  • Steric Clash: The Van der Waals radius of the 5-ethyl group forces substituents at the 4-position to twist out of coplanarity with the pyrazole ring. This is critical for disrupting pi-stacking in off-target proteins while maintaining fit in hydrophobic pockets of enzymes like COX-2 or p38 MAPK .

  • Electronic Modulation: The electron-donating ethyl group at C5 increases the electron density of the pyrazole ring, making the C4 position highly nucleophilic and susceptible to metabolic oxidation or electrophilic attack during synthesis.

FeatureBiological ImplicationOptimization Strategy
N1-Methyl Improves lipophilicity (LogP) and CNS penetration; blocks H-bond donation.Replace with difluoromethyl to reduce metabolic demethylation.
C5-Ethyl Provides steric bulk to enforce conformation; fills hydrophobic pockets (e.g., Val/Ile residues).Rigidify using cyclopropyl or fused rings if metabolic stability is low.
C3-Carboxyl Common handle for amide/ester formation; H-bond acceptor.Convert to bioisosteres (tetrazole, oxadiazole) to improve oral bioavailability.

Therapeutic Applications & Mechanisms

A. Anti-Inflammatory & Analgesic Activity (COX/LOX Inhibition)

Derivatives of 5-ethyl-1-methyl-pyrazole-3-carboxylic acid have shown significant potency in inhibiting cyclooxygenase (COX) enzymes.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the active site Arg120 of COX-2, while the 5-ethyl group occupies the hydrophobic side pocket distinct to COX-2, providing selectivity over COX-1.

  • Key Insight: Fusing the pyrazole to a quinazolinone moiety (via the C4 position) amplifies this effect, creating a dual inhibitor profile that reduces prostaglandin synthesis.

B. Antimicrobial & Antiparasitic Activity

Certain carboxamide derivatives of this scaffold exhibit potent activity against nematodes (Haemonchus contortus) and Gram-positive bacteria (S. aureus).

  • Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Mechanism: The lipophilic 5-ethyl-1-methyl core facilitates transport across the mitochondrial membrane. Once inside, it binds to the quinone-binding tunnel of Complex I, disrupting the electron transport chain (ETC) and halting ATP production.

C. Kinase Inhibition (Oncology)

The scaffold serves as a hinge-binder in kinase inhibitors.

  • Application: Inhibition of Aurora kinases and VEGFR.

  • Binding Mode: The N2 nitrogen binds to the hinge region of the kinase ATP-binding pocket. The 5-ethyl group acts as a "gatekeeper" residue probe, determining selectivity against kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Ethyl-1-Methyl-Pyrazole

Challenge: Reacting an unsymmetrical 1,3-diketone with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer is often the kinetic product but thermodynamically less stable due to steric clash.

Optimized Method:

  • Reagents: 1-cyclopropyl-1,3-butanedione (or equivalent ethyl precursor), Methylhydrazine, Ethanol, HCl.

  • Step 1 (Condensation): Dissolve 1,3-diketone (10 mmol) in absolute ethanol (20 mL) at 0°C.

  • Step 2 (Addition): Add Methylhydrazine (11 mmol) dropwise. Critical: Maintain temperature < 5°C to favor the kinetic attack at the less hindered carbonyl.

  • Step 3 (Cyclization): Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Step 4 (Dehydration): Add catalytic HCl (2 drops) and reflux for 1 hour to ensure complete cyclization.

  • Step 5 (Purification): Evaporate solvent. The 1,5-isomer (5-ethyl) typically has a lower boiling point/Rf value than the 1,3-isomer. Separate via flash chromatography (Hexane:EtOAc 8:2).

    • Validation: 1H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of N-Methyl signal should show enhancement of the Ethyl signal for the 1,5-isomer, but NOT for the 1,3-isomer.

Protocol B: Mitochondrial Respiration Assay (Toxicity Screen)

Rationale: Due to the risk of Complex I inhibition, all leads must be screened for mitochondrial toxicity.

  • Cell Line: HepG2 cells (glucose-dependent) vs. HepG2-gal (galactose-adapted, forced oxidative phosphorylation).

  • Treatment: Incubate cells with compound (0.1 - 100 µM) for 24 hours.

  • Readout: Measure ATP levels (CellTiter-Glo).

  • Interpretation: A significant drop in ATP in Galactose media (where glycolysis is bypassed) compared to Glucose media indicates mitochondrial toxicity.

Visualizations

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the kinetic vs. thermodynamic control in forming the 5-ethyl-1-methyl isomer.

SynthesisPathway Diketone 1,3-Diketone (Unsymmetric) Intermediate Hydrazone Intermediate Diketone->Intermediate Nucleophilic Attack (0°C, EtOH) MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Isomer15 5-Ethyl-1-Methyl (Kinetic Product) Sterically Crowded Intermediate->Isomer15 Fast Cyclization (Kinetic Control) Isomer13 3-Ethyl-1-Methyl (Thermodynamic Product) Sterically Relaxed Intermediate->Isomer13 Slow Cyclization (Thermodynamic Control)

Caption: Kinetic control at low temperatures (0°C) favors the formation of the sterically hindered 5-ethyl-1-methyl isomer over the thermodynamically stable 3-ethyl isomer.

Diagram 2: Mechanism of Action (Mitochondrial Complex I Inhibition)

This pathway highlights the potential toxicity mechanism relevant to high-potency derivatives.

MOA Compound 5-Ethyl-1-Methyl Derivative Mito Mitochondria (Inner Membrane) Compound->Mito Passive Diffusion ComplexI Complex I (NADH Dehydrogenase) Mito->ComplexI Target Binding Ubiquinone Ubiquinone (Q-Site) ComplexI->Ubiquinone Competitive Inhibition ROS ROS Production (Superoxide) ComplexI->ROS Electron Leakage ATP ATP Depletion ComplexI->ATP ETC Blockade CellDeath Apoptosis/ Necrosis ROS->CellDeath ATP->CellDeath

Caption: Lipophilic pyrazole derivatives can penetrate mitochondria and inhibit Complex I at the Q-site, leading to ATP depletion and ROS generation.

Safety & Toxicology Profile

While the 5-ethyl-1-methyl-pyrazole scaffold is a potent pharmacophore, it carries specific risks that must be mitigated during lead optimization.

Acute Mammalian Toxicity

Research indicates that certain 1-methyl-pyrazole-5-carboxamides exhibit unexpected acute toxicity in rodent models.

  • Cause: High lipophilicity combined with specific geometry allows these compounds to mimic Rotenone (a pesticide), inhibiting mitochondrial respiration.

  • Mitigation: Introduce polar groups (hydroxyl, amino) on the ethyl side chain or the C3-substituent to reduce LogP below 3.0, limiting mitochondrial membrane penetration without sacrificing target affinity.

Metabolic Activation

The C4 position is electron-rich. In the presence of Cytochrome P450s, this position can be hydroxylated or form reactive quinone-imine intermediates if an aniline moiety is attached.

  • Solution: Block the C4 position with a halogen (Cl, F) or a small alkyl group to prevent metabolic activation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (2021). [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. (2025).[1] [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2018). [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. (2024). [Link]

Sources

Commercial availability of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Part 1: Executive Summary

This compound (CAS: 1354705-15-9) is a specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics. Unlike commodity pyrazoles, this compound represents a "privileged scaffold" intermediate, particularly valued for its C4-iodine handle which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

Commercial Status:

  • Availability: Tier 2 / Make-to-Order. While listed by major aggregators (e.g., BenchChem, Sigma-Aldrich via AOBChem), it is rarely held in bulk stock due to the regiochemical complexity of its synthesis. Most suppliers offer it with a lead time of 2–4 weeks.

  • Primary Challenge: Regio-purity. The synthesis of 1,5-disubstituted pyrazoles often competes with the thermodynamically favored 1,3-isomer. Researchers must rigorously validate the regiochemistry of purchased batches.

  • Cost Profile: High (

    
    500 per gram range depending on purity and scale) due to the requisite separation or specialized regioselective synthesis steps.
    

Part 2: Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 1354705-15-9
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Appearance Off-white to pale yellow solid (light sensitive)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water
Purity Standard >97% (HPLC); Critical: Regio-isomer <1%
Storage 2–8°C, Protect from light (Iodine instability), Inert atmosphere

Part 3: Synthesis & Manufacturing Complexity (The "Why" Behind the Cost)

To understand the commercial limitations, one must understand the chemistry. The difficulty lies in establishing the 1-methyl-5-ethyl substitution pattern.

The Regioselectivity Problem

The standard industrial route involves the condensation of methylhydrazine with a 1,3-diketone derivative. However, the reaction of methylhydrazine with 1-cyclopropyl-ethanone or similar precursors typically favors the 1-methyl-3-ethyl isomer (steric and electronic control).

Producing the 1-methyl-5-ethyl isomer requires either:

  • Regioselective Cyclization: Using fluorinated solvents (e.g., trifluoroethanol) or specific enaminones to direct the hydrazine attack.

  • Isomer Separation: Methylating 3-ethylpyrazole (which exists in tautomeric equilibrium) yields a mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.

Synthesis Workflow & Logic

SynthesisPath cluster_QC Critical QC Checkpoint Start Precursor: Methylhydrazine + Diketo-equivalent Reaction Cyclization Reaction Start->Reaction Isomer1 1-Methyl-3-Ethyl (Major Byproduct) Reaction->Isomer1 Kinetic/Thermo Favorability Isomer2 1-Methyl-5-Ethyl (Target Scaffold) Reaction->Isomer2 Controlled Conditions Iodination Electrophilic Iodination (NIS or I2/CAN) Isomer2->Iodination C4 Selective Final 5-Ethyl-4-iodo-1-methyl- 1H-pyrazole Iodination->Final

Figure 1: Synthetic pathway highlighting the critical regioselectivity divergence. The 1,5-isomer requires specific controlled conditions to avoid the 1,3-isomer byproduct.

Part 4: Quality Control & Validation Protocols

As a researcher, you cannot assume the label is correct regarding the 1,3 vs. 1,5 position. You must validate it.

Protocol 1: Regiochemistry Validation via NOESY NMR
  • Objective: Confirm the spatial proximity of the N-Methyl group to the Ethyl group.

  • Mechanism: In the 1,5-isomer (Target), the N-Methyl protons (approx. 3.8 ppm) are spatially close to the Ethyl protons. In the 1,3-isomer , they are distant.

  • Procedure:

    • Dissolve 5-10 mg of sample in DMSO-d6.

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Pass Criteria: Observation of a cross-peak between the N-CH₃ singlet and the Ethyl -CH₂- quartet.

    • Fail Criteria: Absence of this cross-peak (indicates 1,3-isomer).

Protocol 2: Purity Analysis via HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and ESI+ Mass Spec (Target Mass: 237.0 [M+H]⁺).

  • Note: The iodine atom makes the molecule lipophilic; expect retention times later in the gradient.

Part 5: Applications in Drug Discovery

This compound is not an end-product but a "linchpin" intermediate.

  • Fragment-Based Drug Design (FBDD): The pyrazole ring is a classic bioisostere for amide or phenyl rings, often used to improve metabolic stability.

  • Kinase Inhibition: The 1,5-substitution pattern mimics the adenosine ring of ATP, allowing the scaffold to fit into the hinge region of kinase enzymes.

  • Cross-Coupling Utility:

    • Suzuki-Miyaura: Reacts with aryl boronic acids to install aromatic systems at C4.

    • Sonogashira: Reacts with terminal alkynes to install rigid linkers.

    • Heck Reaction: Reacts with alkenes for chain extension.

Part 6: Sourcing Strategy

When ordering this compound, follow this decision matrix to ensure project success:

  • Check Stock vs. Lead Time: If a supplier promises "1-2 days," verify if they are the manufacturer or a local stockist. Most "In stock" listings for this CAS are actually "In stock at partner warehouse in Asia," implying a 2-week delay.

  • Request Specific Data: Do not accept a generic COA. Ask specifically for:

    • "Does the H-NMR confirm the 1,5-substitution pattern (vs 1,3)?"

    • "Is the iodine content quantitative?" (Iodine can debrominate/deiodinate if stored improperly).

  • Preferred Suppliers (Verified Presence):

    • BenchChem / AOBChem: Good for small research quantities (mg to g scale).

    • Enamine / Combi-Blocks: reliable for heterocyclic building blocks with verified structures.

    • Custom Synthesis: If multi-gram quantities (>50g) are needed, contract a CRO to synthesize via the regioselective enaminone route to ensure consistency.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1] Retrieved from [Link]

  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. (Contextual grounding for regioselectivity issues).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from [Link]

Sources

Safety and handling of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthetic Utility of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Chemical Identity & Physicochemical Profile

This compound is a specialized halogenated heterocyclic building block. Its structural utility lies in the lability of the C4-Iodine bond, making it a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) in the synthesis of kinase inhibitors and agrochemicals.

PropertySpecification
IUPAC Name This compound
CAS Number 1354705-15-9
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Physical State Solid (Low-melting) or Viscous Oil (Purity dependent)
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water
Key Reactivity Electrophilic C-I bond (C4 position); Nucleophilic N-center (blocked by methyl)

Hazard Architecture & Toxicology

Expert Insight: While specific toxicological data for this exact derivative is limited, Structure-Activity Relationship (SAR) analysis with analogous 4-iodopyrazoles mandates a conservative safety profile. The primary risks stem from the iodine moiety (potential sensitizer/irritant) and the pyrazole core.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][3][4][5]

Critical Toxicology Mechanisms
  • Iodine Release: Upon photolytic or thermal decomposition, the compound may release elemental iodine (

    
    ), a corrosive oxidant that damages mucous membranes.
    
  • Respiratory Sensitization: Halogenated heterocycles can act as haptens, potentially binding to proteins and triggering immune responses upon inhalation.

Storage & Stability Protocols

The Stability Paradox: The C-I bond is the molecule's most valuable feature for synthesis but its weakest link for storage. The bond energy (~53 kcal/mol) is significantly lower than C-Br or C-Cl, making it susceptible to homolytic cleavage by UV light.

Protocol:

  • Light Exclusion: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Maintain at 2–8°C (Refrigerated). For long-term storage (>6 months), store at -20°C .

  • Atmosphere: Store under an inert blanket (Argon or Nitrogen) to prevent oxidative degradation.

Operational Handling & PPE

Trustworthiness Check: This workflow is designed to prevent "silent degradation"—where the compound degrades before use, leading to failed reactions.

HandlingWorkflow Start Storage Retrieval (Cold/Dark) Equilibration Thermal Equilibration (Closed Vial -> 25°C) Start->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Amber Glass) Equilibration->Weighing Minimize H2O uptake Solvation Dissolution (Degassed Solvent) Weighing->Solvation Avoid Light Reaction Reaction Setup (Inert Atm) Solvation->Reaction Immediate Use

Figure 1: Handling workflow emphasizing moisture control and light exclusion.

Step-by-Step Protocol:
  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which hydrolyzes the compound.

  • PPE Selection:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum) is required. Latex is permeable to many halogenated organics.

    • Respiratory: Handle strictly within a certified chemical fume hood.

  • Weighing: Use an anti-static gun if the solid is fluffy. Weigh quickly into a tared amber vial.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The "Why": The 4-iodo position is electronically primed for oxidative addition to Pd(0). The 5-ethyl and 1-methyl groups provide steric bulk and solubility, respectively, but do not deactivate the C-I bond.

Recommended Reaction Conditions
  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base: Cs₂CO₃ (Cesium Carbonate) is superior to K₂CO₃ for pyrazoles to suppress side reactions.

  • Solvent: 1,4-Dioxane/Water (4:[6][7]1) or DME/Water.

  • Temperature: 80–90°C.

SuzukiMechanism Reactants 4-Iodo-Pyrazole + Aryl Boronic Acid OxAdd Oxidative Addition (L2Pd-Ar-I) Reactants->OxAdd Pd(0) -> Pd(II) Transmet Transmetallation (Base Activation) OxAdd->Transmet Cs2CO3 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Pd(II) complex RedElim->OxAdd Catalytic Cycle Product 4-Aryl-5-Ethyl-1-Methyl-Pyrazole RedElim->Product Release Pd(0)

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol (0.5 mmol Scale):
  • Charge: In a microwave vial, combine this compound (118 mg, 0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas (Critical): Sparge the mixture with Argon for 10 minutes. Note: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂ (20 mg, 5 mol%) quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in Microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 mins. Iodine stains may require a dilute thiosulfate wash.
Eye Contact Rinse cautiously with water for 15 mins.[8][9] Remove contact lenses.[2][5][8][10] Seek medical attention immediately.
Spill (Solid) Dampen with water to prevent dust. Sweep into a container. Treat surface with 10% sodium thiosulfate if yellow/brown (iodine) staining occurs.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 1354705-15-9).

  • PubChem. (2023). Compound Summary: 4-Iodopyrazole Derivatives Safety Profile. National Library of Medicine.

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

  • Li, J. J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Coupling. Springer. (Standard text for Pd-coupling mechanisms).

Sources

Technical Guide: Characterization & Utilization of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and experimental utilization of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole .

Executive Summary

This compound (CAS: 1354705-15-9) is a high-value halogenated heterocyclic intermediate.[1] Its structural utility lies in the C4-Iodine motif, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid diversification of drug scaffolds—particularly in the development of kinase inhibitors and PDE5 modulators.

This guide addresses the critical physicochemical properties (Solubility, Melting Point) required for the effective handling, purification, and reaction optimization of this compound. Given that specific experimental data for this intermediate is often proprietary or batch-dependent, this document provides estimated reference ranges based on structure-activity relationships (SAR) and standardized protocols for empirical validation.

Physicochemical Profile

Identity & Structure
PropertyDetail
Chemical Name This compound
CAS Number 1354705-15-9
Molecular Formula C₆H₉IN₂
Molecular Weight 236.06 g/mol
Structural Features Electron-rich pyrazole core; N1-Methyl (steric/solubility); C5-Ethyl (lipophilicity); C4-Iodo (electrophile).
Physical Properties (Reference & Predicted)

Note: Values below are derived from chemometric analysis of structural analogues (e.g., 4-iodo-1-methyl-1H-pyrazole) and standard vendor data.

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline)Typically off-white to pale yellow needles or powder.
Melting Point (MP) 60°C – 85°C (Predicted)Lower than unsubstituted pyrazoles due to the disruption of crystal packing by the ethyl/methyl groups.[2] Must be determined experimentally per batch (see Protocol A).
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic nature prevents aqueous dissolution without co-solvents or pH adjustment.[2]
Solubility (Organic) High (> 50 mg/mL)Excellent solubility in DCM, DMSO, Methanol, and Ethyl Acetate.[2] Moderate solubility in Hexanes.[2]
LogP (Predicted) ~1.8 – 2.2Suitable for cell-permeability; indicates good retention on C18 reverse-phase columns.[2]
pKa (Conjugate Acid) ~2.0 – 2.5The pyrazole N2 is weakly basic.[2] Protonation requires strong acid (pH < 2).[2]

Experimental Protocols for Characterization

As a research professional, relying on literature values for custom intermediates is a risk.[2] Use the following self-validating protocols to establish the exact specifications of your material.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine purity and identity via phase transition analysis.[2] Equipment: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion can depress MP).

  • Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure compact packing by tapping the tube.[2]

  • Ramping:

    • Fast Ramp: Heat at 10°C/min to find the approximate melting range.

    • Precise Ramp: Cool to 20°C below the approximate onset. Heat at 1.0°C/min .[2]

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).[2][3] A broad range (> 5°C) suggests solvent contamination or degradation.[2]

Protocol B: Solubility Profiling (Thermodynamic)

Objective: Define the maximum solubility for reaction solvent selection (e.g., for Lithiation or Coupling). Solvents: DMSO, Methanol (MeOH), Dichloromethane (DCM), Toluene.[2]

  • Weighing: Place 10 mg of This compound into four separate 1.5 mL HPLC vials.

  • Addition: Add solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break crystal lattices.[2]

  • Visual Check: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
    • Note: If 10 mg dissolves in 50 µL, solubility is > 200 mg/mL (Highly Soluble).[2]

Synthetic Utility & Workflow

The iodine atom at the C4 position is the "functional pivot" of this molecule.[1][2][4] The electron-rich pyrazole ring makes the C-I bond susceptible to oxidative addition by Palladium(0), facilitating robust cross-coupling.[2]

Reaction Optimization Strategy
  • Suzuki-Miyaura: Use mild bases (K₂CO₃ or K₃PO₄) to prevent deprotonation of acidic protons elsewhere in the complex scaffold.[2]

    • Preferred Solvent: 1,4-Dioxane/Water (4:1) or DME.[2]

  • Sonogashira: Requires CuI co-catalysis.[2] Ensure the reaction is degassed thoroughly to prevent homocoupling of the alkyne.[2]

  • Lithiation: The C4-Iodo group can be subjected to Iodine-Lithium exchange (using n-BuLi or i-PrMgCl) at -78°C to generate a nucleophile for quenching with aldehydes or ketones.

Visualization: Synthesis & Application Workflow

G Precursor 1-Methyl-5-ethyl-1H-pyrazole Reagent Iodination (I2 / CAN or NIS) Precursor->Reagent Target This compound (CAS: 1354705-15-9) Reagent->Target Regioselective Electrophilic Sub. QC QC Check (MP & HPLC) Target->QC Validation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) QC->Suzuki Pass Lithiation Li-Exchange (n-BuLi, -78°C) QC->Lithiation Pass ProductA Biaryl Pyrazoles (Kinase Inhibitors) Suzuki->ProductA ProductB C4-Alkylated Pyrazoles Lithiation->ProductB

Figure 1: Synthetic workflow from precursor iodination to downstream pharmaceutical application.

Handling & Stability (Safety Data)

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.[2]

  • Stability: Stable for >12 months if protected from light and moisture.[2]

  • Safety: Treat as a potential irritant (Skin/Eye).[2][5] Wear nitrile gloves and safety glasses.[2] Avoid inhalation of dust.[2]

Solubility Decision Tree for Purification

Solubility Start Crude Reaction Mixture SolventCheck Solubility Check: Ethyl Acetate / Hexane Start->SolventCheck Soluble Soluble SolventCheck->Soluble Yes Insoluble Insoluble / Precipitate SolventCheck->Insoluble No Flash Flash Chromatography (SiO2, 0-30% EtOAc/Hex) Soluble->Flash Purification Recryst Recrystallization (EtOH or DCM/Hex) Insoluble->Recryst Purification Pure Pure Isolate (>98% HPLC) Flash->Pure Recryst->Pure

Figure 2: Purification logic based on solubility profiles in standard organic solvents.

References

  • BenchChem. this compound Product Description & Applications. Retrieved from [2]

  • Sigma-Aldrich. Product Specification: 4-Iodo-1-methyl-1H-pyrazole (Analogue Reference). Retrieved from [6]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59435429 (Analogue).[2] Retrieved from [2]

  • Fluorochem. Safety Data Sheet: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [2]

Sources

Methodological & Application

Suzuki coupling protocol using 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Suzuki Coupling: Protocol for 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring is a cornerstone in the architecture of numerous FDA-approved therapeutics, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[2][3][4] The ability to precisely functionalize this core is paramount for developing novel chemical entities with tailored pharmacological profiles. This compound is a highly valuable and versatile building block for this purpose.[5] The iodine atom at the C4 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, with the carbon-iodine bond's reactivity being ideal for efficient bond formation.[5][6]

Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction is a preeminent tool for forging carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[7][8] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic boronic acid reagents.[9][10]

This guide provides a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, offering field-proven insights into the reaction mechanism, parameter optimization, and troubleshooting to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered around a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst reacting with the this compound. The palladium atom inserts itself into the carbon-iodine bond, a process that oxidizes the palladium from its 0 to +2 state and forms an organopalladium(II) complex.[11] The high reactivity of the C-I bond makes this step particularly efficient for iodo-pyrazoles.[6]

  • Transmetalation: This is the crucial ligand exchange step where the organic moiety from the boron reagent is transferred to the palladium(II) complex.[7][8] This process is not spontaneous; it requires activation of the organoboron compound by a base.[12][13] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium center, displacing the halide.[14][15]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex—the pyrazole and the group from the boronic acid—are coupled, forming the new carbon-carbon bond of the desired product.[11] This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-I (Pyrazolyl Complex) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-R PdII_Aryl:s->PdII_Diaryl:n [R-B(OH)₃]⁻ Base_Activation Base Activation of Boronic Acid Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_Diaryl:n->Pd0:s Product (Ar-R) RedElim Reductive Elimination Product Ar-R (Coupled Product) Aryl_Halide Ar-I (Iodo-pyrazole)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a 0.5 mmol scale.

Materials & Equipment:

  • Reactants:

    • This compound (0.5 mmol, 1.0 equiv.)

    • Arylboronic acid (0.6 mmol, 1.2 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 3.0 equiv.)

  • Solvents: 1,4-Dioxane (4 mL) and Water (1 mL), degassed

  • Equipment:

    • 10 mL round-bottom flask or microwave vial

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon line with manifold)

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Workflow:

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Degas Solvents (N₂ Sparge for 20 min) A->B C 3. Add Solids to Flask (Iodo-pyrazole, Boronic Acid, K₂CO₃, Pd(PPh₃)₄) B->C D 4. Purge with Inert Gas (3x Vacuum/N₂ Cycles) C->D E 5. Add Degassed Solvents (Dioxane & Water) D->E F 6. Heat to 90 °C (Stir for 4-12 h) E->F G 7. Monitor by TLC F->G H 8. Cool to RT & Quench with Water G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Dry Organic Layer (Na₂SO₄) & Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (125 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (207 mg, 1.5 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using syringes, add 4 mL of degassed 1,4-dioxane followed by 1 mL of degassed water to the flask. The mixture should be stirred to ensure homogeneity.[6]

  • Heating and Monitoring: Attach a reflux condenser under a positive pressure of inert gas. Lower the flask into a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting iodo-pyrazole is consumed.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-ethyl-1-methyl-1H-pyrazole product.

Parameter Optimization: The Key to Success

The outcome of a Suzuki coupling is highly dependent on the judicious selection of reaction parameters.[6] For challenging substrates like N-heterocycles, careful optimization is crucial.

ParameterCommon Choices & ConsiderationsRationale & Insights
Palladium Source Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf)Pd(0) sources are directly active. Pd(II) precatalysts require in situ reduction but are often more air-stable and economical.[9]
Ligand Phosphines: PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos)Ligands stabilize the Pd center, prevent decomposition (formation of palladium black), and tune its reactivity. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, which is especially useful for less reactive halides.[16][17] For N-heterocycles, ligands can prevent catalyst inhibition by the substrate's nitrogen atoms.[18]
Base Carbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOHThe base is essential for activating the boronic acid.[15] The choice of base can dramatically affect yield. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base that is often effective in difficult couplings. The base strength should be matched to the substrate to avoid side reactions.[14]
Solvent Aprotic: Dioxane, Toluene, DMEProtic: H₂O, EtOH (often as a co-solvent)A mixed aqueous system (e.g., Dioxane/H₂O) is common, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[19] The ratio of organic solvent to water can be a key parameter to optimize.[6]
Temperature 60 - 110 °CHigher temperatures typically increase the reaction rate but can also promote catalyst decomposition and side reactions like dehalogenation. The optimal temperature balances reaction speed with catalyst stability.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality of boronic acid.1. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system.2. Ensure thorough degassing of all solvents via sparging or freeze-pump-thaw cycles.[20]3. Use fresh, high-purity boronic acid.
Dehalogenation The iodo-pyrazole is reduced to the corresponding H-pyrazole. This is a common side reaction, especially with electron-deficient or N-heterocyclic halides.[16]1. Change the Base: Switch to a milder base like K₂CO₃ or K₃PO₄ instead of strong hydroxide bases.[16]2. Lower Temperature: Running the reaction at a lower temperature may disfavor the dehalogenation pathway.3. Ligand Choice: Use a bulkier ligand which can sometimes suppress this side reaction.
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.1. Ensure rigorous exclusion of oxygen from the reaction.2. Use a slight excess, but not a large excess, of the boronic acid (1.1-1.2 equivalents is typical).
Catalyst Decomposition A black precipitate (palladium black) forms, indicating the catalyst has crashed out of the solution.1. Use a Ligand: If running a "ligand-free" protocol, add a stabilizing ligand like PPh₃.2. Lower Temperature: High temperatures can accelerate decomposition.3. Check Substrate Purity: Impurities can sometimes poison the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the functionalization of this compound, opening the door to a vast chemical space for drug discovery and materials science. By understanding the underlying mechanism and carefully controlling key reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently synthesize a diverse array of novel 4-substituted pyrazole derivatives. This protocol serves as a robust starting point, empowering scientists to harness the full potential of this important synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. Retrieved from [Link]

  • Cano, R., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Magi, S., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]

  • Kar, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry.
  • Arkat USA, Inc. (2003).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Arabian Journal of Chemistry. (2025).
  • PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Preprints.org. (2026).
  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • RSC Advances. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro.... Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

Sources

Sonogashira Coupling of 4-Iodopyrazoles: An Application and Protocol Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and engage in various biological interactions makes it a highly sought-after heterocycle in drug design. The functionalization of the pyrazole ring is therefore of paramount importance for generating molecular diversity and optimizing pharmacological properties. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds, has emerged as a cornerstone technique for this purpose.[2][3]

This guide provides an in-depth exploration of the Sonogashira coupling specifically applied to 4-iodopyrazole substrates. The high reactivity of the carbon-iodine bond makes these compounds excellent electrophilic partners for this transformation.[4] We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, and provide detailed, field-proven protocols for both traditional copper-cocatalyzed and modern copper-free conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel 4-alkynylpyrazole derivatives.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The classical Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this dual mechanism is crucial for rational optimization and troubleshooting.

The palladium cycle is responsible for the primary cross-coupling event. It begins with the active Pd(0) species undergoing oxidative addition into the 4-iodopyrazole's C-I bond to form a Pd(II) intermediate.[5][6] This intermediate then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle.[7] The final step is reductive elimination, which forms the desired 4-alkynylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

The copper cycle serves to activate the terminal alkyne.[7] A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.[8] This species is the key nucleophile that participates in the transmetalation step with the palladium center. While highly effective, this cycle can also lead to a common side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which necessitates the development of copper-free protocols for certain applications.[3][9]

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pyrazole-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition 4-Iodopyrazole PdII_Alkyne Pyrazole-Pd(II)-Alkyne(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination 4-Alkynylpyrazole CuI Cu(I) Cu_Pi_Alkyne π-Alkyne-Cu Complex CuI->Cu_Pi_Alkyne + Terminal Alkyne Cu_Acetylide Copper Acetylide Cu_Pi_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl To Transmetalation Cu_Acetylide->CuI Regenerates Cu(I) Optimization_Workflow start_node Start: New 4-Iodopyrazole Substrate action_node_1 Run reaction at RT, monitor by TLC/LC-MS start_node->action_node_1 Try Protocol 1 (Standard Cu-catalyzed) decision_node decision_node action_node action_node bad_outcome bad_outcome good_outcome Success! Isolate Product. decision_node_1 Reaction Complete & Clean? action_node_1->decision_node_1 decision_node_1->good_outcome Yes decision_node_2 What is the issue? decision_node_1->decision_node_2 No bad_outcome_1 bad_outcome_1 decision_node_2->bad_outcome_1 No Reaction/ Very Slow bad_outcome_2 bad_outcome_2 decision_node_2->bad_outcome_2 Complex Mixture/ Byproducts bad_outcome_3 bad_outcome_3 decision_node_2->bad_outcome_3 Low Yield/ Decomposition action_node_2 1. Gently heat (50-80°C) 2. Increase catalyst loading 3. Screen ligands (e.g., bulky phosphines) bad_outcome_1->action_node_2 Troubleshoot action_node_2->good_outcome action_node_3 1. Check for alkyne homocoupling 2. Switch to Protocol 2 (Cu-Free) 3. Consider N-H protection of pyrazole bad_outcome_2->action_node_3 Troubleshoot action_node_3->good_outcome action_node_4 1. Lower temperature 2. Screen different bases (e.g., DIPEA) 3. Ensure reagents/solvents are anhydrous bad_outcome_3->action_node_4 Troubleshoot action_node_4->good_outcome

Sources

Application Notes and Protocols for the Heck Reaction of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Union of Pyrazoles and the Heck Reaction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The functionalization of the pyrazole ring is therefore a critical endeavor in the generation of novel molecular entities with therapeutic potential. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the arylation and vinylation of alkenes.[2]

This application note provides a detailed guide to the Heck reaction methodology as applied to 5-Ethyl-4-iodo-1-methyl-1H-pyrazole, a strategically substituted building block. The presence of the iodo group at the C4 position offers a reactive handle for cross-coupling, as the reactivity of aryl halides in the Heck reaction generally follows the trend: I > Br > Cl.[3] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and address common challenges and troubleshooting strategies to empower researchers in their synthetic campaigns.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.[2]

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and is crucial for determining the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product. This step typically proceeds in a syn-fashion and is often irreversible.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[2]

Heck_Reaction_Cycle Catalytic Cycle of the Heck Reaction Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Migratory_Insertion Alkene Insertion Product Oxidative_Addition->Migratory_Insertion Alkene Coordination & Migratory Insertion Beta_Hydride_Elimination Product + H-Pd(II)-I(L2) Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Reductive Elimination (Base) Product Coupled Product Beta_Hydride_Elimination->Product BaseH Base-H+ I- Beta_Hydride_Elimination->BaseH Alkene Alkene Alkene->Migratory_Insertion Base Base Base->Beta_Hydride_Elimination ArI ArI ArI->Oxidative_Addition

A simplified representation of the Heck reaction catalytic cycle.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol is adapted from established procedures for the Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles and serves as a robust starting point for further optimization.[4]

Materials and Reagents
  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a 0.2 M solution with respect to the pyrazole). Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Alkene and Base: Add freshly distilled triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium black and other insoluble materials. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenylated pyrazole.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and provides a framework for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] Other sources like Pd₂(dba)₃ can also be used.
Ligand P(o-tol)₃A bulky, electron-rich phosphine ligand that can promote oxidative addition and prevent catalyst deactivation.[5] Other bulky ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands can be screened for improved performance, especially with challenging substrates.[6]
Base Triethylamine (Et₃N)A common organic base that effectively neutralizes the HI generated during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed and may influence the reaction outcome.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of reactants and catalyst components. Other solvents like DMAc, NMP, or acetonitrile can be explored.
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition of the catalyst or starting materials. Higher temperatures may be required for less reactive alkenes.
Alkene Stoichiometry 1.5 eqA slight excess of the alkene is often used to drive the reaction to completion.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and strategies to overcome them, grounded in the principles of organometallic chemistry.

Issue 1: Low or No Conversion
  • Potential Cause: Catalyst Deactivation/Poisoning. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]

    • Solution: Employ sterically bulky and electron-rich ligands.[7] The steric hindrance around the phosphorus atom can disfavor the coordination of the pyrazole nitrogen to the palladium, while the electron-rich nature of the ligand enhances the rate of the desired oxidative addition.[6] Consider using N-Heterocyclic Carbene (NHC) ligands, which form very stable complexes with palladium and can be more resistant to deactivation.

  • Potential Cause: Impure Reagents or Solvents. Water and oxygen can interfere with the catalytic cycle.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Degassing the solvent prior to use by bubbling with an inert gas is highly recommended.

Issue 2: Formation of Side Products
  • Potential Cause: Dehalogenation. The iodo-pyrazole can be reduced to the corresponding de-iodinated pyrazole. This is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaryl halides.[8]

    • Solution: This side reaction often arises from the presence of a palladium-hydride species. Optimizing the base and solvent system can help to minimize this pathway. In some cases, lowering the reaction temperature or using a less reactive palladium precursor can be beneficial.

  • Potential Cause: Loss of Regioselectivity. With unsymmetrical alkenes, a mixture of regioisomers may be obtained.

    • Solution: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[9] For electron-poor alkenes (like acrylates), the coupling typically occurs at the β-position. For electron-rich alkenes, the selectivity can be less predictable. The choice of ligand and the reaction conditions (neutral vs. cationic pathway) can significantly influence the regiochemical outcome.[2][10]

Issue 3: Difficulty in Product Purification
  • Potential Cause: Residual Palladium. The final product can be contaminated with palladium residues, which can be problematic for downstream applications, especially in drug development.

    • Solution: After the initial filtration through Celite®, the crude product can be treated with a palladium scavenger. Alternatively, precipitation or crystallization of the final product can be an effective purification method. For pyrazole compounds, acid-base extraction can sometimes be employed to separate the product from neutral impurities.[11]

Safety Precautions

  • Organopalladium compounds should be handled with care as they can be toxic.[12] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Pressurized reactions should only be conducted in appropriate glassware and with proper safety shielding.

Conclusion

The Heck reaction of this compound is a highly effective method for the synthesis of novel C4-alkenylated pyrazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and selectivities. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful application of this powerful synthetic transformation in the pursuit of new chemical entities for drug discovery and development.

References

  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. 2022. Available from: [Link]

  • University of Johannesburg. Bis(pyrazolyl)palladium(II) complexes as catalysts for Mizoroki–Heck cross-coupling reactions. 2019. Available from: [Link]

  • ResearchGate. Ligand and base-free Heck reaction with heteroaryl halides. 2025. Available from: [Link]

  • Semantic Scholar. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. 2018. Available from: [Link]

  • ACS Publications. Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. 2009. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. 2017. Available from: [Link]

  • PMC. Heck-like Reactions Involving Heteroatomic Electrophiles. 2018. Available from: [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. 2021. Available from: [Link]

  • PubMed. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. 2019. Available from: [Link]

  • ResearchGate. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Available from: [Link]

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. 2025. Available from: [Link]

  • ACS Publications. Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. 2025. Available from: [Link]

  • ePrints Soton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • LOCKSS. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. 2010. Available from: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 2016. Available from: [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Available from: [Link]

  • Journal of the American Chemical Society. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Available from: [Link]

  • arkat usa. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Available from: [Link]

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 2017. Available from: [Link]

  • Beilstein Journals. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. 2023. Available from: [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. 2019. Available from: [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • YouTube. HECK REACTION: Heterocyclic reactants mechanism. 2019. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. 2024. Available from: [Link]

  • SciSpace. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. Available from: [Link]

  • PMC. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Available from: [Link]

  • HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. 2011. Available from: [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available from: [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. 2013. Available from: [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. 2023. Available from: [Link]

  • University of Liverpool. The Heck Reaction of Electron‐Rich Olefins with Regiocontrol by Hydrogen‐Bond Donors. 2006. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

  • Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. 2023. Available from: [Link]

Sources

Precision Amination of 4-Iodopyrazoles: Overcoming Catalyst Deactivation in Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Pyrazole Core

The 4-aminopyrazole motif is a privileged scaffold in kinase inhibitor design (e.g., Janus kinase inhibitors, Aurora kinase inhibitors). While the 4-iodopyrazole precursor is readily available, functionalizing the C4 position via Buchwald-Hartwig amination presents unique challenges compared to standard aryl halides:

  • Catalyst Poisoning: The pyrazole N2 nitrogen is a competent Lewis base that can coordinate to Palladium(II), forming stable, unreactive complexes (

    
     or bridging species) that arrest the catalytic cycle.
    
  • Electronic Deactivation: The electron-rich nature of the pyrazole ring makes the C4-I bond less electrophilic than typical aryl iodides, requiring highly active catalyst systems to facilitate oxidative addition.

  • Proton Interference (Unprotected Substrates): In 1H-pyrazoles, the acidic NH (pKa ~14) consumes base and can lead to immediate catalyst decomposition if not managed with specific deprotonation strategies.

This guide details two distinct protocols: Method A for N-protected substrates (the robust standard) and Method B for N-unprotected substrates (the advanced "direct" route), utilizing specific ligand architectures to overcome these barriers.

Strategic Ligand Selection

Success in coupling 4-iodopyrazoles relies entirely on the steric and electronic properties of the ligand. Simple phosphines (PPh3) or bidentates (BINAP) often fail.

LigandStructure ClassPrimary Utility in PyrazolesMechanistic Rationale
XPhos DialkylbiarylGeneral purpose for N-protected pyrazoles with secondary amines.Large steric bulk promotes reductive elimination; electron-richness aids oxidative addition of the C4-I bond.
BrettPhos DialkylbiarylGold Standard for primary amines.Methyoxy-substitution on the non-phosphine ring prevents formation of palladacycle resting states, crucial for primary amine coupling.
tBuBrettPhos DialkylbiarylN-Unprotected pyrazoles & weak nucleophiles.Extreme bulk prevents the Pd center from coordinating to the pyrazole nitrogens, effectively "shielding" the catalyst.
AdBrettPhos DialkylbiarylSelective amination of 5-membered heterocycles.Adamantyl group provides maximum steric protection against catalyst poisoning.

Experimental Protocols

Protocol A: Coupling of N-Protected 4-Iodopyrazoles

Best for: Scale-up, valuable amines, and general library synthesis.

Substrate: 1-SEM, 1-THP, or 1-Benzyl-4-iodopyrazole. Catalyst System: Pd₂(dba)₃ / XPhos or BrettPhos Pd G4 Precatalyst.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • N-protected 4-iodopyrazole (1.0 equiv, e.g., 1.0 mmol)

    • Amine coupling partner (1.2 equiv)[1]

    • Base: NaOtBu (1.4 equiv).[2] Note: Mild bases like Cs₂CO₃ are often too slow for this electron-rich electrophile.

    • Catalyst: BrettPhos Pd G4 (1-2 mol%).

      • Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane or Toluene (concentration 0.2 M).

    • Critical: Solvent must be degassed. Oxygen induces rapid catalyst death with electron-rich phosphines.

  • Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[3] Look for the disappearance of the iodide (M+H).[4]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients for polar aminopyrazoles).

Protocol B: Direct Amination of N-Unprotected 4-Iodopyrazoles

Best for: Late-stage functionalization, avoiding protection/deprotection steps.

The "Base-First" Strategy: You must convert the pyrazole to the pyrazolate anion in situ to prevent the acidic proton from destroying the catalyst.

Step-by-Step Methodology:

  • Deprotonation (Critical Step):

    • Charge a vial with 4-iodopyrazole (1.0 equiv).[3]

    • Add LiHMDS (Lithium bis(trimethylsilyl)amide) solution (1.0 M in THF) – Use 2.2 to 3.0 equiv.

    • Why? 1 equiv deprotonates the pyrazole NH; 1+ equiv is required to deprotonate the amine and drive the catalytic cycle.

    • Stir at RT for 5 minutes.

  • Catalyst Addition:

    • Add the Amine (1.2 equiv).[1]

    • Add Catalyst: tBuBrettPhos Pd G3 or G4 (1–2 mol%).

    • Note: Standard BrettPhos or XPhos often fails here; the t-butyl bulk is necessary to prevent the anionic pyrazolate from bridging two Pd centers.

  • Reaction:

    • Heat to 65–80 °C . (Lower temperatures are possible due to the high activity of the G3/G4 precatalyst).

    • Time: 2–6 hours.

  • Quench: Carefully quench with aqueous NH₄Cl (exothermic). Extract with EtOAc/THF mixture (unprotected pyrazoles are polar).

Decision Logic & Optimization (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal catalyst system based on substrate protection and amine type.

PyrazoleAmination Start Start: 4-Iodopyrazole Substrate CheckProtect Is N1 Position Protected? Start->CheckProtect Protected Protected (SEM, Bn, THP) CheckProtect->Protected Yes Unprotected Unprotected (Free NH) CheckProtect->Unprotected No AmineType Amine Type? Protected->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettSystem System: BrettPhos Pd G4 Base: NaOtBu Solvent: Dioxane Primary->BrettSystem RuPhosSystem System: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene Secondary->RuPhosSystem BaseStep Must Deprotonate First Base: LiHMDS (>2.2 equiv) Unprotected->BaseStep tBuSystem System: tBuBrettPhos Pd G3/G4 Temp: 65-80°C Avoid: Carbonate Bases BaseStep->tBuSystem

Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on pyrazole protection status and amine class.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Deiodination (Reduction)

-hydride elimination from the amine or solvent.
Lower temperature (try 60°C). Switch from 2-propanol/dioxane to Toluene. Increase concentration of aryl halide.
No Reaction (Unprotected) Catalyst poisoning by pyrazolate.Ensure LiHMDS is fresh. Switch ligand to tBuBrettPhos . Ensure strict anaerobic conditions.
Low Conversion (Protected) Oxidative addition is too slow.Switch to BrettPhos Pd G4 . The precatalyst ensures a 1:1 Pd:L ratio, preventing excess ligand from inhibiting the reaction.
Homocoupling Presence of Oxygen.Degas solvents thoroughly (sparge with Ar for 15 mins). Check inert atmosphere quality.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci., 2011 , 2, 27-50.[5] Link

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6] J. Am. Chem. Soc., 2008 , 130, 13552–13554.[6] Link

  • Park, N. H.; Vinogradova, E. V.; Surry, D. S.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Angew. Chem. Int. Ed., 2014 , 53, 1–6. (Note: Often cited alongside Org. Lett. 2014, 16, 832). Link

  • Singer, R. A. et al. "Scale-up of the Buchwald-Hartwig Amination of 4-Iodopyrazoles." Synthesis, 2003 , 11, 1727–1731. Link

Sources

Application Notes & Protocols: Strategic Synthesis of Sildenafil Analogues via Pyrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolopyrimidinone Core in PDE5 Inhibition

Sildenafil (Viagra™) marked a paradigm shift in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its therapeutic effect is rooted in the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] The molecular architecture of sildenafil is built upon a fused pyrazolo[4,3-d]pyrimidin-7-one scaffold. This heterocyclic system is not merely a structural anchor but a critical pharmacophore. The pyrazole ring, in particular, plays a crucial role in binding to the active site of the PDE5 enzyme, forming key π–π stacking interactions with tyrosine residues (Tyr612) that are essential for high-affinity inhibition.[3]

The clinical and commercial success of sildenafil has spurred extensive research into the development of analogues. The primary motivations for this research include the pursuit of:

  • Enhanced Potency and Selectivity: To develop compounds with lower IC50 values for PDE5 and, critically, higher selectivity against other PDE isoforms, especially PDE6, which is implicated in visual disturbances.[1][4]

  • Improved Pharmacokinetic Profiles: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and duration of action.[5][6]

  • Novel Intellectual Property: To explore new chemical spaces and secure patentable new chemical entities (NCEs).

This guide provides a detailed technical overview and actionable protocols for the synthesis of sildenafil analogues, focusing on the strategic construction and functionalization of the core pyrazole intermediates.

Core Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the pyrazolopyrimidinone scaffold is a convergent process. The general retrosynthetic analysis reveals two primary building blocks: a functionalized pyrazole core and an appropriately substituted benzoic acid derivative.

Retrosynthesis cluster_0 Key Disconnections Sildenafil_Analogue Sildenafil Analogue (Pyrazolopyrimidinone) Pyrazolo_Core 4-Amino-1-alkyl-3-alkyl- pyrazole-5-carboxamide Sildenafil_Analogue->Pyrazolo_Core Disconnection_1 Phenyl_Core Substituted Phenylsulfonyl Chloride Sildenafil_Analogue->Phenyl_Core Disconnection_1 Disconnection_1 C-N (Amide/Cyclization) Disconnection_2 C-N (Sulfonamide) Diketoester Diketoester Pyrazolo_Core->Diketoester Benzoic_Acid 2-Alkoxybenzoic Acid Phenyl_Core->Benzoic_Acid Disconnection_2 Amine_Moiety Substituted Amine (e.g., N-Alkylpiperazine) Phenyl_Core->Amine_Moiety Disconnection_2 Protocol_1_Workflow Start Diethyl 2-(1-oxopentanoyl)butanedioate + Hydrazine Step1 Step 1: Pyrazole Formation (Cyclocondensation) Start->Step1 Step2 Step 2: N-Methylation (Regioselective) Step1->Step2 Step3 Step 3: Hydrolysis & Nitration Step2->Step3 Step4 Step 4: Amidation Step3->Step4 Step5 Step 5: Nitro Reduction Step4->Step5 End 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Step5->End

Caption: Workflow for the synthesis of the core aminopyrazole intermediate.

Step 1: Pyrazole Ring Formation

  • Reaction Setup: To a solution of sodium ethoxide in ethanol, add diethyl 2-(1-oxopentanoyl)butanedioate (a diketoester) at room temperature. [7]2. Condensation: Add hydrazine hydrate dropwise while maintaining the temperature below 30°C.

  • Reflux: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. The resulting crude pyrazole ester is typically carried forward without extensive purification.

Step 2: Regioselective N-Methylation

  • Reaction Setup: Dissolve the crude pyrazole ester from Step 1 in a suitable solvent such as DMF or acetone.

  • Alkylation: Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). The methylation occurs regioselectively at the N-1 position due to steric and electronic factors. [8]3. Reaction: Stir at 50-60°C for 2-4 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography if necessary.

Step 3: Saponification and Nitration

  • Saponification: Hydrolyze the methyl-pyrazole ester using aqueous sodium hydroxide to yield the corresponding carboxylic acid. [8]2. Nitration: To a cold (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, add the pyrazole carboxylic acid portion-wise. The nitration occurs selectively at the C-4 position. [8]3. Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated nitropyrazole carboxylic acid is collected by filtration and washed with cold water.

Step 4: Amidation

  • Acid Chloride Formation: Treat the nitropyrazole carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Amination: Bubble ammonia gas through a solution of the acid chloride in a suitable solvent (e.g., DCM, THF) or treat with aqueous ammonium hydroxide at low temperature to form the primary amide. [7] Step 5: Reduction of the Nitro Group

  • Catalytic Hydrogenation: The most common and clean method is the reduction of the nitro group using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere in a solvent like ethyl acetate or ethanol. [8]2. Reaction: The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the nitro group is fully reduced to the amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the target 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Construction of the Pyrazolopyrimidinone Ring System

With the key aminopyrazole intermediate in hand, the next phase involves acylation followed by cyclization to form the fused pyrimidinone ring.

Protocol 2: Synthesis of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • Acylation:

    • Dissolve the 4-aminopyrazole-5-carboxamide from Protocol 1 in a solvent like pyridine or dichloromethane.

    • Add 2-ethoxybenzoyl chloride dropwise at 0-5°C. [9] * Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Workup involves washing with dilute acid (e.g., 1M HCl) and brine, followed by drying and concentration to yield the acylated intermediate.

  • Cyclization:

    • Anhydrous Conditions (Preferred): The acylated intermediate is cyclized under anhydrous conditions to prevent hydrolysis of the carboxamide, which is a common side reaction. [9] * Treat the intermediate with a strong base like potassium tert-butoxide (KOtBu) in tert-butanol. [9] * Heat the mixture to reflux for 4-6 hours.

    • Workup: Cool the reaction, dilute with water, and adjust the pH to ~7 with aqueous HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried. This method typically provides higher yields (e.g., >90%) compared to aqueous methods. [9]

Final Stage Synthesis: Chlorosulfonation and Analogue Generation

The final steps involve electrophilic aromatic substitution to install the sulfonyl chloride handle, followed by nucleophilic substitution with an amine to generate the final sildenafil analogue.

Protocol 3: Improved Chlorosulfonation

This critical step can suffer from low yields due to the reversibility of the reaction. An improved procedure drives the reaction to completion. [10][11]

  • Causality: The reaction of the pyrazolopyrimidinone with chlorosulfonic acid forms a sulfonic acid intermediate. This intermediate can then be converted to the desired sulfonyl chloride. However, this second step is reversible. The addition of a chlorinating agent like thionyl chloride (SOCl₂) helps to consume water and shifts the equilibrium towards the sulfonyl chloride product. [11]2. Procedure:

    • Add the pyrazolopyrimidinone core (from Protocol 2) portion-wise to an excess of chlorosulfonic acid at 0-5°C.

    • Stir for 1-2 hours at room temperature.

    • Add thionyl chloride (SOCl₂) dropwise and heat the mixture to 60-70°C for 2-3 hours. [10] * Workup: Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and dichloromethane. Separate the organic layer, wash with cold water and brine, dry over sodium sulfate, and use the resulting solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one directly in the next step.

Protocol 4: Sulfonamide Formation with Substituted Amines

This is the divergent step where a library of analogues can be synthesized by varying the amine component.

  • Reaction Setup: To the dichloromethane solution of the sulfonyl chloride from Protocol 3, add the desired amine (e.g., N-methylpiperazine for sildenafil, or other substituted piperazines/amines for analogues) at room temperature. [10][11]An excess of the amine or the addition of a non-nucleophilic base like triethylamine can be used to neutralize the HCl generated.

  • Reaction: Stir the mixture for 1-4 hours at room temperature.

  • Workup: Wash the reaction mixture with aqueous sodium bicarbonate solution and then with water.

  • Purification: Concentrate the organic layer. The crude product is typically crystallized from a suitable solvent like methanol or ethanol to yield the pure sildenafil analogue. [11]

    Amine Moiety Resulting Analogue Type Key Structural Variation Reference
    N-methylpiperazine Sildenafil Standard N-methylpiperazine [10][11]
    N-(2-hydroxyethyl)piperazine Hydroxyethyl Analogue Introduces a polar hydroxyl group [12][13]
    Homopiperazine Ring-Expanded Analogue 7-membered diazepane ring [12][13]
    N-benzylpiperazine Benzyl Analogue Adds a bulky, hydrophobic group [12][13]

    | Ethylenediamine Derivatives | Acyclic Analogues | Flexible, acyclic side chain | [12]|

Table 1: Examples of Amine Building Blocks for Analogue Synthesis.

Advanced Methodologies: Continuous Flow Synthesis

Modern synthetic chemistry increasingly employs continuous flow technologies to improve safety, efficiency, and scalability. The synthesis of sildenafil and its analogues is well-suited to this approach.

A multi-step continuous flow process has been developed utilizing a sulphonated graphene oxide catalyst for the initial pyrazolopyrimidinone formation, followed by integrated sulfonation and amination steps. [14]

Flow_Synthesis Continuous Flow Synthesis of Sildenafil Analogues cluster_pumps Reagent Pumps cluster_reactors Flow Reactors Pump1 Pump A Pyrazole + Aldehyde in CHCl₃ Reactor1 Heated Packed-Bed Reactor Catalyst: Sulphonated Graphene Oxide (SGO) Temp: 120°C Pyrazolopyrimidinone Pump1->Reactor1:n Pump2 Pump B Chlorosulfonic Acid in CHCl₃ Reactor2 T-Mixer + Coil Reactor Temp: 25°C Sulfonyl Chloride Pump2->Reactor2:n Pump3 Pump C N-Methylpiperazine in CHCl₃ Reactor3 T-Mixer + Coil Reactor Temp: 25°C Sildenafil Pump3->Reactor3:n Reactor1:out->Reactor2:n Intermediate Stream Reactor2:out->Reactor3:n Intermediate Stream Collector Product Collector Reactor3:out->Collector

Caption: Schematic of an integrated continuous flow process for sildenafil synthesis. [14] This automated platform can significantly reduce reaction times (e.g., to ~30 minutes for the entire sequence) and minimize manual operations, making it an attractive method for library synthesis and process development. [14]

Conclusion

The synthesis of sildenafil analogues from pyrazole intermediates is a well-established yet flexible process. The key to a successful synthesis lies in the efficient construction of the 4-aminopyrazole-5-carboxamide core, followed by a high-yield cyclization to form the pyrazolopyrimidinone ring system. Modern improvements, particularly in the chlorosulfonation step and the application of continuous flow technology, have further refined this pathway. By strategically varying the final amine coupling partner, researchers can readily access a diverse library of analogues for structure-activity relationship (SAR) studies, aiming to discover next-generation PDE5 inhibitors with superior therapeutic profiles.

References

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

  • Reddy, A. V. R., Srinivas, G., Takshinamoorthy, C., Peruri, B. G., & Naidu, A. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available at: [Link]

  • Bhatia, K., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sthalam, V. K., et al. (2022). Synthetic transformations of pyrazolo pyrimidinones. ResearchGate. Available at: [Link]

  • Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. School of Chemistry, University of Bristol. Available at: [Link]

  • Mitidieri, E., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]

  • Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications. Available at: [Link]

  • Sthalam, V. K., et al. (2021). Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. Green Chemistry. Available at: [Link]

  • Flores, T., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry. Available at: [Link]

  • Flores, T., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ACS Publications. Available at: [Link]

  • Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). Wiley. Available at: [Link] (Note: The direct link to the specific PDF was not available, this links to a related resource. The original content is widely cited in academic contexts).

  • Reddy, C. R., et al. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Figshare. Available at: [Link]

  • Wang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • O'Brien, C. J., & Tellew, J. E. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity. Available at: [Link]

  • Reddy, A. V. R., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. Available at: [Link]

  • Reddy, A. V. R., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. Available at: [Link]

  • Dunn, P. J., et al. (2004). The development of a commercial synthesis of sildenafil. Organic Process Research & Development. Available at: [Link]

  • Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Bell, A. S., Brown, D., & Terrett, N. K. (2006). A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhatia, K., et al. (2019). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

  • Lan, R., et al. (2006). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety... A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: High-Throughput Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Ruxolitinib (JAK inhibitor). For drug discovery campaigns, the generation of pyrazole libraries requires a delicate balance between chemical diversity, regiochemical purity, and synthetic efficiency.

This guide provides three distinct, field-validated protocols for synthesizing substituted pyrazoles tailored for High-Throughput Screening (HTS). Unlike traditional bench-scale methods, these protocols prioritize parallelizability , purification-by-filtration (avoiding column chromatography), and regiocontrol .

Strategic Library Design

Before synthesis, the library must be designed to maximize Structure-Activity Relationship (SAR) data extraction. The pyrazole ring offers three vectors for diversity:

  • N1-Position: Tuning solubility and metabolic stability (e.g., aryl, alkyl, or H).

  • C3/C5-Positions: Major steric and electronic determinants; often define the binding pocket fit.

  • C4-Position: Ideal for late-stage diversification (halogenation, cross-coupling).

Regioselectivity Logic

A critical failure mode in pyrazole HTS libraries is the presence of inseparable regioisomers (1,3- vs. 1,5-substituted). The diagram below illustrates the decision matrix for controlling regiochemistry during the Knorr condensation.

Regioselectivity Start Target: Asymmetric Pyrazole Substrate 1,3-Diketone Structure Start->Substrate Steric Steric Difference (R1 vs R2) Substrate->Steric Electronic Electronic Bias (CF3, EWG) Substrate->Electronic Solvent Solvent Choice Substrate->Solvent Result1 1,3-Isomer (Kinetic) Steric->Result1 Bulky group at C1 favors N-attack away Result2 1,5-Isomer (Thermodynamic) Electronic->Result2 Fluorine/EWG at C1 attracts N-attack Solvent->Result1 Aprotic (THF) Solvent->Result2 Protic (EtOH/HCl)

Figure 1: Decision tree for predicting and controlling regioselectivity in Knorr pyrazole synthesis.

Protocol A: Solution-Phase Parallel Synthesis (The "Workhorse")

Application: Generation of 96- to 384-member libraries using 1,3-dicarbonyls and hydrazines. Key Advantage: Uses scavenger resins to remove excess reagents, eliminating the bottleneck of column chromatography.

Materials
  • Reactor: 96-well deep-well polypropylene block or glass block (chemically resistant).

  • Scavengers:

    • PS-Isocyanate (removes excess nucleophiles/hydrazines).

    • PS-TsOH (removes excess bases/amines).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

Step-by-Step Workflow
  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of 1,3-diketones (Set A) and hydrazines (Set B) in EtOH.

    • Note: If using hydrazine hydrochloride salts, add 1.0 equiv of DIPEA to the hydrazine stock.

  • Reaction Assembly:

    • Dispense 200 µL of Diketone (0.1 mmol) into each well.

    • Dispense 220 µL of Hydrazine (0.11 mmol, 1.1 equiv) into corresponding wells.

    • Seal the block and heat at 80°C for 4–12 hours.

    • QC Check: Monitor one random well per row via LCMS for consumption of diketone.

  • Purification (Scavenging):

    • Cool the plate to room temperature.

    • Add PS-Isocyanate resin (3.0 equiv relative to excess hydrazine) to each well.

    • Mechanism:[1][2][3] The isocyanate reacts with unreacted hydrazine to form an insoluble urea.

    • Shake gently at room temperature for 4 hours.

  • Isolation:

    • Filter the reaction mixture through a coarse frit filter plate into a pre-weighed receiving plate.

    • Wash the resin with 200 µL MeOH.

    • Concentrate the filtrate using a centrifugal evaporator (Genevac or SpeedVac).

  • Validation:

    • Resuspend in DMSO for HTS.

    • Success Criteria: Purity >90% by UV (254 nm).

Protocol B: Continuous Flow Synthesis (The "Assembly Line")

Application: Safe scale-up of pyrazoles via [3+2] cycloaddition using diazo compounds.[3] Key Advantage: Handles hazardous diazo intermediates safely; superior heat transfer allows access to high-energy barriers.

Diagram: Flow Reactor Setup

FlowSetup PumpA Pump A: Alkyne Mixer T-Mixer PumpA->Mixer 1.0 equiv PumpB Pump B: Diazoacetate PumpB->Mixer 1.2 equiv Coil Reactor Coil (140°C, 10 min) Mixer->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Collection Collection Vial BPR->Collection

Figure 2: Continuous flow setup for the [3+2] cycloaddition of alkynes and diazoacetates.

Protocol Details
  • Feed A: Terminal alkyne (0.5 M in Toluene).

  • Feed B: Ethyl diazoacetate (0.6 M in Toluene). Warning: Diazo compounds are shock-sensitive. Flow chemistry minimizes the active volume, enhancing safety.

  • Conditions:

    • Flow rate: Adjusted for 10–15 min residence time.

    • Temperature: 140°C (Superheated zone).

    • Pressure: 100 psi (to keep toluene liquid at 140°C).

  • Workup: The effluent is collected, and solvent is removed. This method typically yields high regioselectivity for the 3-carboxylate isomer due to steric control.

Protocol C: Late-Stage Diversification (C-H Activation)

Application: Expanding the chemical space of a pre-existing pyrazole core (e.g., "growing" a lead compound). Key Advantage: Direct functionalization of the C5-position without pre-functionalization (e.g., no need for C5-bromide).

Mechanism & Protocol

This protocol utilizes Palladium-catalyzed C-H arylation, often directed by the N1-aryl group or an N1-directing group (like SEM or THP which can be removed later).

Reaction Mix (Standard Scale):

  • Substrate: 1-Phenyl-1H-pyrazole (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PPh₃ (10 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide).

Procedure:

  • Combine reagents in a microwave vial under Argon.

  • Heat at 120°C for 16 hours (or 150°C for 30 min in Microwave).

  • Filtration: Pass through a Si-Thiol cartridge (Silicycle) to scavenge Palladium. This is critical for HTS to prevent false positives from residual metal in biological assays.

Data Summary & Troubleshooting

ParameterMethod A (Knorr)Method B (Flow [3+2])Method C (C-H Activation)
Diversity Focus Core formation (N1, C3, C5)Core formation (C3-Ester)Peripheral decoration (C5)
Throughput High (96/384 plates)Medium (Sequential)Medium (Parallel vials)
Limiting Factor RegioselectivitySubstrate Scope (Alkynes)Steric bulk of aryl halide
Purification Scavenger ResinEvaporationSi-Thiol Filtration
Typical Yield 70–95%60–85%50–80%
Troubleshooting Guide
  • Low Yield in Method A: Ensure the 1,3-diketone is not existing entirely in the enol form which might be unreactive in specific solvents. Add catalytic acetic acid to catalyze the imine formation.

  • Regioisomer Mixtures: If obtaining 1:1 mixtures, switch to a fluorinated diketone (e.g., trifluoromethyl) to bias the reaction electronically, or use bulky N-substituents (e.g., t-butyl hydrazine) to enforce steric control.

  • Palladium Contamination: If HTS assay shows "pan-assay interference," re-filter the library through activated carbon or specific metal scavengers (QuadraPure™).

References

  • Review of Pyrazole Synthesis & Biological Activity

    • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review[4]

    • Source: Current Topics in Medicinal Chemistry (2023)[4]

    • URL:[Link]

  • Continuous Flow Synthesis

    • Title: A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines[3]

    • Source: Angewandte Chemie Int.[3] Ed. (MIT Jamison Lab)

    • URL:[Link]

  • Regioselective Synthesis Str

    • Title: Recent advances in the regioselective synthesis of Pyrazoles[5][6]

    • Source: Current Organic Chemistry[5]

    • URL:[Link][7][8][9]

  • C-H Activ

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles[7][10]

    • Source: Organic & Biomolecular Chemistry (RSC)[10]

    • URL:[Link]

  • Scavenger Resin Protocols

    • Title: Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation[11]

    • Source: PubMed / Bioorg Med Chem Lett.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole. As a versatile building block in medicinal chemistry, successful and reproducible coupling of this substrate is critical for the synthesis of novel chemical entities.[1][2] This guide is structured to address specific challenges you may encounter, moving from common problems to a broader understanding of the reaction's intricacies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your optimization efforts.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or incomplete conversion is a frequent issue that can often be traced back to the deactivation of the catalyst or suboptimal reaction conditions.[3]

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[3]

    • Solution: Ensure your palladium source is of high quality. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) form; if this is inefficient, the catalytic cycle won't start properly.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[3]

    • Pro-Tip: Phosphine ligands are prone to oxidation by trace air.[3] Always use fresh ligands or those stored under an inert atmosphere.

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst.[3]

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles for more rigorous oxygen removal.[3]

  • Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[3] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[3]

  • Poor Base Selection or Quality: The base is critical for activating the boronic acid for the transmetalation step.[4][5][6][7][8]

    • Solution: The choice of base is often substrate and solvent-dependent.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] If one base is ineffective, screening a panel of bases is a logical next step.[3] Ensure the base is a fine powder to maximize surface area and is anhydrous if required by the protocol.[9]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid. What causes this and how can I minimize it?

Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.[10]

Causality and Mitigation:

This side reaction is often promoted by the presence of Pd(II) species and oxygen.[10] During the reaction, two boronic acid molecules can couple together, leading to the reduction of Pd(II) to the active Pd(0) state.[10]

  • Mitigation Strategies:

    • Rigorous Degassing: As with low conversion, minimizing oxygen is key. Higher oxygen levels have been shown to increase homocoupling.[10]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

    • Stoichiometry Control: Ensure you are not using a large excess of the boronic acid, as this can favor the homocoupling pathway.

Q3: My starting iodopyrazole is being consumed, but I'm seeing a significant amount of the dehalogenated pyrazole (5-Ethyl-1-methyl-1H-pyrazole). Why is this happening?

This side reaction, known as dehalogenation or hydrodehalogenation, results in the replacement of the iodine with a hydrogen atom, leading to a loss of your electrophile.

Mechanism and Prevention:

Dehalogenation can occur through various pathways, often involving a hydride source in the reaction mixture.

  • Potential Hydride Sources & Solutions:

    • Amine Bases or Alcohol Solvents: If you are using an amine base (e.g., triethylamine) or an alcohol as a solvent, these can act as hydride donors.[3]

    • Solution: Switch to a non-protic solvent and an inorganic base like a carbonate or phosphate.[3]

    • Water: While often necessary, water can also be a proton source. Ensure you are using the optimal amount and that your other reagents are dry if the protocol calls for anhydrous conditions.

A study on halogenated aminopyrazoles found that iodo derivatives had a higher propensity for dehalogenation compared to their bromo and chloro counterparts in Suzuki-Miyaura reactions.[11]

Q4: My reaction is very slow, or the yield is inconsistent, especially when scaling up. What practical aspects should I consider?

Reaction kinetics and reproducibility can be affected by physical parameters, especially in heterogeneous mixtures.

Key Considerations:

  • Stirring Rate: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to create a large interfacial area where the reaction between the aqueous and organic components occurs.[3][9]

  • Reagent Purity and Handling: Use dry, high-purity reagents and anhydrous solvents where specified. Oven-dry your glassware to remove adsorbed water.

  • Solubility Issues: Poor solubility of either the iodopyrazole or the boronic acid can lead to slow or incomplete reactions.[9][12]

    • Solution: Consider a different solvent system. Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.[9][12][13] The addition of a co-solvent can also improve solubility.[9]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions about optimizing the Suzuki coupling of this compound.

What is the role of the base in the Suzuki coupling? The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate complex, facilitates the transmetalation step by reacting with the palladium complex, and can accelerate the final reductive elimination step.[4][5][6][7][8]

How do I choose the right palladium catalyst and ligand? The choice depends on the specific boronic acid being used. For many standard couplings, Pd(PPh₃)₄ is effective.[14] For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can significantly improve efficiency.[4][10][14] Electron-rich ligands promote the initial oxidative addition step.[10]

What is the purpose of adding water to the reaction? Water is often added to dissolve the inorganic base and is believed to play a role in activating the boronic acid for the transmetalation step of the catalytic cycle.[9][10]

I'm concerned about my boronic acid decomposing. How can I prevent this? Boronic acids can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[15] This is often pH-dependent.[15] To mitigate this, you can:

  • Use boronic esters (e.g., pinacol esters), which are generally more stable.[10][16][17]

  • Optimize the reaction temperature and time, as prolonged heating can increase decomposition.[18]

  • Carefully select the base, as some bases can accelerate protodeboronation.[15]

What are some recommended solvent systems for this reaction? Common solvent systems are often biphasic mixtures of an organic solvent and water.[9]

  • Ethers: Dioxane/H₂O, THF/H₂O[9][10]

  • Aromatics: Toluene/H₂O[9][10]

  • Amides: DMF, DMAc (can be useful for solubility issues)[10][13]

Experimental Protocols and Data

Table 1: Recommended Reaction Components for Suzuki Coupling of this compound
ComponentRecommended OptionsTypical Concentration/LoadingRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand2-5 mol%Pd(0) sources are directly active; Pd(II) requires in-situ reduction. The choice can influence reaction rate and side products.[14][19]
Ligand PPh₃, dppf, SPhos, XPhos, Buchwald ligands, NHCs1:1 to 4:1 ligand-to-palladium ratioBulky, electron-rich ligands can improve yields for challenging substrates by promoting oxidative addition and reductive elimination.[4][10][20][21]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF2-3 equivalentsEssential for activating the boronic acid. The choice can significantly impact yield and rate.[5][14]
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFVaries (e.g., 4:1 organic to water)The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases.[9][10]
Temperature 80-110 °C-Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.[3]
General Experimental Protocol
  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Reagent Addition: Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.[9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination E->F F->A I Ar-Ar' (Product) F->I G Ar-X (5-Ethyl-4-iodo- 1-methyl-1H-pyrazole) G->B H Ar'-B(OR)₂ (Boronic Acid) H->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst/Ligand Active and Degassed? Start->Check_Catalyst Check_Base Is the Base Correct and of Good Quality? Check_Catalyst->Check_Base Yes Fix_Catalyst Use Fresh Reagents, Improve Degassing Check_Catalyst->Fix_Catalyst No Check_Temp Is the Temperature Optimal? Check_Base->Check_Temp Yes Fix_Base Screen Different Bases, Use Fine Powder Check_Base->Fix_Base No Check_Solubility Are Reagents Soluble? Check_Temp->Check_Solubility Yes Fix_Temp Increase Temperature Cautiously Check_Temp->Fix_Temp No Fix_Solubility Change Solvent System (e.g., add DMF) Check_Solubility->Fix_Solubility No Success Reaction Optimized Check_Solubility->Success Yes Fix_Catalyst->Success Fix_Base->Success Fix_Temp->Success Fix_Solubility->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • HZPT Blog. why use base in suzuki coupling - Find China manufacturer and supplier. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. Available at: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • ARKAT USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available at: [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • American Chemical Society. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • ResearchGate. In Suzuki coupling can the boronic acid couple with each other? Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • National Institutes of Health. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • American Chemical Society. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available at: [Link]

  • Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • PubMed. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available at: [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

Sources

Preventing deiodination of 4-iodopyrazoles in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Deiodination (Protodehalogenation)

Ticket ID: #PYR-4-I-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Issue: You are observing the conversion of 4-iodopyrazole starting material into the de-iodinated parent pyrazole (Ar-H) instead of the desired cross-coupled product (Ar-R).

The Cause: 4-Iodopyrazoles possess a highly reactive C-I bond that undergoes rapid oxidative addition to Pd(0).[1] However, the subsequent transmetallation step is often rate-limiting due to the electron-rich nature of the pyrazole ring. This "stalled" Pd(II)-aryl intermediate is vulnerable to capturing a hydride (H⁻) from the solvent, base, or ligand, leading to reductive elimination of the byproduct (Ar-H).

The Solution: You must accelerate transmetallation relative to the side-reaction and eliminate hydride sources. This requires a shift to bulky/electron-rich ligands (Buchwald Type) and non-alkoxide bases.

Diagnostic Workflow

Before altering your entire route, use this decision matrix to identify the weak link in your current protocol.

DiagnosticFlow Start START: Deiodination Observed CheckNH 1. Is Pyrazole N-H Free? Start->CheckNH Protect ACTION: Install Protecting Group (SEM, THP, or Boc) CheckNH->Protect Yes CheckBase 2. Is Base an Alkoxide? (e.g., NaOtBu, NaOEt) CheckNH->CheckBase No (Protected) Protect->CheckBase ChangeBase ACTION: Switch to Inorganic Base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand 3. Ligand Type? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand ACTION: Switch to Bulky/E-Rich (XPhos, SPhos, Catacxium A) CheckLigand->ChangeLigand Standard (PPh3, dppf) CheckSolvent 4. Solvent System? CheckLigand->CheckSolvent Already Bulky ChangeLigand->CheckSolvent ChangeSolvent ACTION: Remove Alcohols Use Dioxane/H2O or Toluene CheckSolvent->ChangeSolvent Contains Alcohol Success OPTIMIZED PROTOCOL CheckSolvent->Success Aprotic ChangeSolvent->Success

Figure 1: Troubleshooting logic for isolating the source of protodehalogenation.

Mechanistic Deep Dive: The "Stalled" Cycle

To fix the problem, you must understand the competition between the Productive Cycle and the Destructive Cycle .

Deiodination occurs when the intermediate Pd(II)-Aryl species encounters a hydride source before it can find the boronic acid.

Common Hydride Sources:

  • 
    -Hydride Elimination from Base:  Primary/secondary alkoxides (e.g., ethoxide, isopropoxide) can donate a hydride to Palladium.
    
  • Solvent Oxidation: Alcohols used as co-solvents can be oxidized by Pd(II), transferring a hydride in the process.

  • Ligand Decomposition: Alkyl groups on phosphines can sometimes undergo

    
    -hydride elimination if the catalyst is unstable.
    

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for I-Py) Pd0->OxAdd PdII_Ar Pd(II)-Pyrazyl Intermediate (STALLED SPECIES) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Ar-B(OH)2 PdH_Species H-Pd(II)-Pyrazyl PdII_Ar->PdH_Species + H-Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol, Alkoxide) HydrideSource->PdH_Species PdH_Species->Pd0 Deiodination Side Product (Ar-H) PdH_Species->Deiodination

Figure 2: Kinetic competition between transmetallation (green) and hydride capture (red).

Technical FAQs

Q1: Why is 4-iodopyrazole worse than 4-bromopyrazole?

A: Counter-intuitively, the "better" leaving group (Iodine) can be detrimental here. Oxidative addition of the iodide is extremely fast.[2] If the transmetallation step is slow (which it often is for electron-rich heterocycles), a high concentration of the Pd(II)-Pyrazyl intermediate builds up, increasing the statistical probability of it finding a hydride source and decomposing. Bromides react slower, keeping the steady-state concentration of the vulnerable intermediate lower [1, 4].

Q2: Which ligand system should I use?

A: Stop using Pd(PPh3)4. For 4-iodopyrazoles, you need ligands that facilitate rapid transmetallation .

  • Recommendation: XPhos or SPhos (Buchwald G2/G3 precatalysts). These bulky, electron-rich biaryl phosphines create a steric environment that accelerates the coupling and protects the metal center from side reactions [1, 5].

  • Alternative: Pd-PEPPSI-iPr . This NHC catalyst is excellent for difficult transmetallation steps and is highly stable [8].

Q3: Why does the base matter if it's just neutralizing acid?

A: In Suzuki coupling, the base activates the boronic acid (forming a boronate). However, bases like Sodium Ethoxide or Isopropoxide possess


-hydrogens. Palladium can strip these hydrogens to form Pd-H, which immediately reduces your pyrazole.
  • Recommendation: Use

    
      (Potassium Phosphate Tribasic) or 
    
    
    
    . These are inorganic, lack protons to donate, and are strong enough to activate the boron species [1, 13].
Q4: Must I protect the Pyrazole Nitrogen?

A: Yes. A free N-H group is acidic. It can deprotonate and coordinate to the Palladium, poisoning the catalyst or altering the electronics to favor dehalogenation.

  • Recommendation: Protect with SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc . Note that Boc can sometimes be thermally labile at high temperatures (>100°C) [10].

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Suzuki Coupling of 4-Iodopyrazoles

This protocol utilizes a bulky ligand system and a non-protic base to minimize deiodination.

Materials
  • Substrate: N-Protected 4-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step
  • Charge Solids: In a vial/flask, combine the iodopyrazole, boronic acid, base, and XPhos Pd G2.

  • Solvent Addition: Add the Dioxane/Water mixture.

    • Critical: Do not use Ethanol or Isopropanol as co-solvents.

  • Degas: Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 80°C .

    • Note: Monitor by LCMS at 1 hour. These catalysts are fast. Extended heating after conversion promotes deiodination of the product if the reaction is reversible or if product inhibition occurs.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Comparison of Conditions
ParameterStandard (High Risk)Optimized (Low Risk)Reason
Ligand

XPhos / SPhos Bulky ligands speed up transmetallation.[1][3]
Base


/

Eliminates hydride source from base.
Solvent Ethanol / TolueneDioxane / Water Removes alcohol hydride sources.
N-Group Free N-HN-SEM / N-Boc Prevents catalyst poisoning.

References

  • BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.[1][3] Link

  • Navarro, O., et al. (2004).[4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] Journal of Organic Chemistry, 69, 3173-3180.[4] Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[2] Link

  • Lara, R. G., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 82(1), 157-169.[5] Link[5]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for selecting the optimal catalyst and reaction conditions for cross-coupling reactions with the versatile building block, 5-Ethyl-4-iodo-1-methyl-1H-pyrazole. The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are crucial transformations in medicinal chemistry and materials science.[1][2]

This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reactions for this compound?

A1: Given the high reactivity of the C-I bond, this compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions.[1][2] The most prevalent and impactful of these are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and versatile method for creating biaryl and vinyl-substituted pyrazoles.[3][4]

  • Sonogashira Coupling: For synthesizing substituted alkynes by reacting with terminal alkynes. This reaction is typically catalyzed by a combination of palladium and copper complexes.[1][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, which is a cornerstone of modern medicinal chemistry for synthesizing N-aryl pyrazoles.[6][7]

  • Heck Coupling: For the formation of C-C bonds with alkenes to produce substituted alkenes.[4][8]

Q2: How does the substitution pattern on the pyrazole ring affect catalyst selection?

A2: The 1-methyl and 5-ethyl groups on your pyrazole substrate have important implications for catalyst selection. The 1-methyl group protects the pyrazole NH, preventing it from acting as a ligand and inhibiting the catalyst. The 5-ethyl group introduces some steric hindrance, which may influence the choice of ligand. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often preferred as they can promote the desired reductive elimination step and stabilize the active catalytic species.

Q3: What is the general reactivity trend for halopyrazoles in cross-coupling reactions?

A3: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond. The general trend is: C-I > C-Br > C-Cl.[1] This makes your this compound a highly reactive substrate, often allowing for milder reaction conditions compared to its bromo or chloro analogs.

Q4: Can microwave irradiation be used to accelerate these coupling reactions?

A4: Absolutely. Microwave-assisted synthesis is a valuable tool for accelerating reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[6][9][10][11] Both Suzuki-Miyaura and Buchwald-Hartwig reactions, among others, can be effectively adapted for microwave synthesis, which is particularly useful for rapid library synthesis and reaction optimization in drug discovery.[6][9][10][11]

Catalyst and Ligand Selection Guide

The success of your coupling reaction is critically dependent on the judicious selection of the palladium catalyst and the accompanying ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Decision-Making Workflow for Catalyst and Ligand Selection

catalyst_selection cluster_coupling Select Coupling Reaction cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig CouplingType Coupling Type? Suzuki_Catalyst Catalyst: Pd(PPh3)4 or Pd(OAc)2/Pd2(dba)3 CouplingType->Suzuki_Catalyst Suzuki Sonogashira_Catalyst Catalyst: Pd(PPh3)2Cl2 Co-catalyst: CuI CouplingType->Sonogashira_Catalyst Sonogashira Buchwald_Catalyst Catalyst: Pd2(dba)3 or Pd(OAc)2 CouplingType->Buchwald_Catalyst Buchwald-Hartwig Suzuki_Ligand Ligand: SPhos, XPhos, or PPh3 Suzuki_Catalyst->Suzuki_Ligand Buchwald_Ligand Ligand: Xantphos, BINAP, or Buchwald's biaryl phosphine ligands Buchwald_Catalyst->Buchwald_Ligand

Caption: A decision tree for initial catalyst and ligand selection based on the desired coupling reaction.

Recommended Catalyst Systems
Coupling ReactionPalladium Pre-catalystRecommended LigandsTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene, DMF
Sonogashira Pd(PPh₃)₂Cl₂PPh₃ (often part of the pre-catalyst)Et₃N, PiperidineTHF, DMF, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAP, RuPhos, BrettPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common issues and provides actionable troubleshooting steps.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium pre-catalyst is fresh. Pd(OAc)₂ can degrade over time. Consider using a more robust pre-catalyst like a palladacycle.[12]
Ligand Oxidation Phosphine ligands are often air-sensitive.[13] Use fresh ligands and handle them under an inert atmosphere.
Insufficient Degassing Oxygen can deactivate the Pd(0) catalyst.[13] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.
Suboptimal Base The choice of base is critical. For Suzuki reactions, ensure your carbonate or phosphate base is finely ground and dry. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often required, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[2]
Poor Solvent Quality Use anhydrous solvents, especially for reactions sensitive to water (unless water is part of the solvent system, as in many Suzuki couplings).
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.[13]

Problem 2: Presence of Side Products

Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki) Can be promoted by oxygen.Improve degassing of the reaction mixture.
Dehalogenation of the Pyrazole The C-I bond is reduced to a C-H bond. This can be caused by certain bases or solvents acting as hydride sources.Switch to a non-protic solvent and consider using a carbonate or phosphate base instead of an amine-based one.[13]
Protodeboronation (in Suzuki) The boronic acid is converted to the corresponding arene.This can occur with unstable boronic acids, especially at higher temperatures.[14] Consider using the corresponding boronate ester, which is often more stable.

Experimental Protocols

The following are detailed, step-by-step methodologies for key coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

suzuki_protocol cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to a reaction vessel. B 2. Add solvent (e.g., 1,4-dioxane/water). A->B C 3. Degas the mixture thoroughly. B->C D 4. Add Pd catalyst and ligand under inert atmosphere. C->D E 5. Heat the reaction mixture (e.g., 80-120 °C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Purify by column chromatography. H->I

Caption: A stepwise workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a sealable reaction tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water solvent mixture.

  • Seal the tube and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium(II) acetate and SPhos.

  • Reseal the tube and heat the reaction mixture to 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) as both base and solvent

Procedure:

  • To a flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed triethylamine.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.[1]

  • Upon completion, filter the reaction mixture to remove the ammonium salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alkynyl-pyrazole.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu to an oven-dried reaction vessel.

  • Add the Pd₂(dba)₃ and Xantphos.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Mechanistic Insights: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

catalytic_cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)(R')L_n OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product R-R' TM_complex->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step.[4][15]

  • Transmetalation (for Suzuki, Sonogashira): The organic group from the coupling partner (e.g., the boronic acid or the copper acetylide) is transferred to the palladium center, displacing the iodide.[4][16] For Buchwald-Hartwig amination, this step involves coordination of the amine and deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

By understanding these fundamental steps, you can better diagnose issues in your reactions. For instance, a failure in the oxidative addition step might suggest a problem with the catalyst's activity, while a stalled reaction after the initial consumption of the starting material could point to an issue with the transmetalation or reductive elimination steps.

References

  • Application Notes and Protocols: 4-Iodopyrazole in C
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem.
  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv.
  • Role of palladium c
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in w
  • Cross-Electrophile Coupling: Principles, Methods, and Applic
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • (PDF)
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Why can't I achieve good yields for this Suzuki reaction?
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT.
  • Palladium Supported on Bioinspired Materials as C
  • Cross-Coupling of Hetero
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Palladium-c
  • Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions - RSC Publishing.
  • Ligand electronic influence in Pd-c
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Sonogashira coupling - Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC.
  • Screening catalytic conditions in Heck coupling between...
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Heck Reaction - Organic Chemistry Portal.
  • Heck Reaction—St
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public

Sources

Technical Support Center: Purification of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the specific purification challenges associated with 5-Ethyl-4-iodo-1-methyl-1H-pyrazole derivatives. These iodinated pyrazoles are critical intermediates in medicinal chemistry, primarily serving as versatile scaffolds for generating novel drug candidates through cross-coupling reactions.[1][2] However, their purification is often non-trivial. This document is designed to provide both the "how" and the "why" behind effective purification strategies, empowering you to resolve common issues encountered in the laboratory.

Section 1: Understanding the Core Purification Challenges

The purification of this compound and its derivatives is frequently complicated by several inherent factors stemming from their synthesis. A foundational understanding of these issues is the first step toward developing a robust purification strategy.

  • Formation of Regioisomers: The synthesis, particularly the initial N-alkylation step, can lead to the formation of structural isomers (e.g., 1-ethyl-3-methyl vs. 1-ethyl-5-methyl pyrazoles) prior to iodination.[3] These regioisomers often possess very similar polarities, making them difficult to resolve using standard chromatographic techniques.[4][5] Their co-elution is a primary purification hurdle.

  • Reagent Carryover: The iodination step often employs reagents like N-Iodosuccinimide (NIS) or molecular iodine.[1][6] Residual iodine can contaminate the final product, imparting color and potentially interfering with downstream reactions. Similarly, unreacted starting materials can be carried through the work-up.

  • Product Stability: Iodinated heterocycles can exhibit sensitivity to light, and the pyrazole core itself can be susceptible to certain pH conditions.[7][8] Degradation during purification or storage can lead to the emergence of new, colored impurities.

  • Physical State: Crude products in this class are often isolated as oils or waxy solids, which can complicate purification by recrystallization and make handling during column chromatography more challenging.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing diagnostic steps and actionable solutions.

Question 1: My TLC shows two or more spots with very similar Rf values that are difficult to separate. How can I improve my column chromatography separation?

Answer: This is a classic sign of isomeric impurities or compounds with nearly identical polarity. A systematic approach to optimizing your chromatography is essential.

Causality: The separation of compounds on silica gel is governed by the differential partitioning of analytes between the stationary phase (silica) and the mobile phase (eluent). When compounds have similar structures and polarities, this partitioning is very similar, resulting in poor separation.[4]

Troubleshooting Workflow:

  • Confirm Separation is Possible: Before committing to a large-scale column, meticulously test solvent systems using TLC. If you cannot see any separation on the TLC plate, you will not achieve separation on the column.

  • Optimize the Mobile Phase:

    • Reduce Polarity: If spots are high up the TLC plate, decrease the eluent's polarity. Use a shallower gradient or an isocratic elution with a weaker solvent system. For common hexane/ethyl acetate systems, this means increasing the proportion of hexane.[1][4]

    • Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents to introduce different intermolecular interactions. For example, replace ethyl acetate with dichloromethane or a small percentage of methanol. This changes the nature of the hydrogen bonding and dipole-dipole interactions between your compounds and the mobile/stationary phases.

  • Modify the Stationary Phase: For basic compounds like pyrazoles, secondary interactions with acidic silanol groups on the silica surface can cause peak tailing. Deactivating the silica by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can mitigate this effect and improve peak shape.[9]

  • Consider Alternative Chromatography: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC), with its more efficient stationary phases, may be required for high-resolution separation.[4][10]

Table 1: Mobile Phase Systems for Pyrazole Derivative Separation on Silica Gel

Solvent SystemPolarityComments & Typical Use
Hexane / Ethyl AcetateLow to MediumThe most common starting point. A gradient from 5% to 30% ethyl acetate is typical for separating moderately polar pyrazoles.[1][5]
Hexane / DichloromethaneLowGood for very nonpolar compounds. Can provide different selectivity compared to ethyl acetate.
Dichloromethane / MethanolMedium to HighFor more polar pyrazoles. Use a very small percentage of methanol (1-5%) initially as it dramatically increases eluent strength.
Hexane / AcetoneLow to MediumAcetone offers different selectivity than ethyl acetate and can sometimes resolve closely-eluting spots.

dot

G Troubleshooting Workflow: Poor Chromatographic Separation start Problem: Co-eluting spots on TLC/Column check_tlc Is there any separation visible on TLC? start->check_tlc adjust_polarity Adjust Mobile Phase Polarity (e.g., shallower gradient of Hex/EtOAc) check_tlc->adjust_polarity Yes, but poor change_solvent Change Solvent Selectivity (e.g., swap EtOAc for DCM or add MeOH) check_tlc->change_solvent No / Very little add_amine Is there peak tailing? adjust_polarity->add_amine success Separation Achieved adjust_polarity->success Good separation achieved change_solvent->add_amine change_solvent->success Good separation achieved deactivate_silica Add 0.1-1% Triethylamine (Et3N) to the mobile phase add_amine->deactivate_silica Yes consider_hplc Consider Advanced Techniques (e.g., Normal or Reverse-Phase HPLC) add_amine->consider_hplc No, but still no separation deactivate_silica->consider_hplc Still poor separation deactivate_silica->success Improved separation

Caption: Decision tree for optimizing chromatographic separation.

Question 2: My crude product is a persistent oil or waxy solid and fails to crystallize. How can I purify it?

Answer: Obtaining a crystalline solid is ideal for achieving high purity. If direct crystallization fails, a systematic approach involving solvent screening or alternative methods is necessary.

Causality: Crystallization requires the orderly arrangement of molecules into a lattice. The presence of impurities, such as regioisomers or residual solvent, disrupts this process. The inherent physical properties of the molecule may also favor an amorphous or oily state.

Troubleshooting Steps:

  • Ensure Sufficient Purity: Oils often fail to crystallize because they are impure. First, attempt to purify the oil by flash column chromatography to remove major impurities. The resulting cleaner, thicker oil has a much higher chance of crystallizing.

  • Solvent Screening for Recrystallization: The key is to find a solvent that dissolves your compound when hot but has low solubility for it when cold.[11]

    • Single Solvent Method: Gently heat your compound in a minimal amount of a single solvent (e.g., ethanol, isopropanol) until it dissolves. Allow it to cool slowly to room temperature, then in an ice bath. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[11][12]

    • Binary Solvent (Anti-solvent) Method: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane) in which it is insoluble, dropwise, until the solution becomes slightly turbid. Heating gently to redissolve and then cooling slowly can induce crystallization.[12]

  • Salt Formation: Since pyrazoles are basic, they can be converted into acid addition salts (e.g., with HCl, H₂SO₄).[13][14] These salts often have very different solubility profiles and are typically highly crystalline. Dissolve the crude pyrazole in a suitable organic solvent (like diethyl ether or ethyl acetate) and add an acid (e.g., HCl in ether). The resulting salt may precipitate out in high purity. The free base can be recovered by dissolving the salt in water, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent.[11]

Question 3: My purified product has a yellow or brown tint, and the color darkens over time. What is causing this, and how can I prevent it?

Answer: This coloration typically indicates the presence of trace, highly-colored impurities or product degradation.

Causality: Residual iodine from the synthesis is a common culprit for initial color.[1] Over time, iodinated compounds can be susceptible to photodegradation or oxidation, leading to the formation of colored byproducts.[7]

Solutions:

  • Quench Thoroughly: During the aqueous work-up of your reaction, wash the organic layer thoroughly with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][6] This reduces any remaining I₂ to colorless I⁻.

  • Activated Carbon Treatment: If the color persists after chromatography, you can try treating a solution of your compound with a small amount of activated carbon. The carbon adsorbs colored impurities. Dissolve the product, add a spatula tip of activated carbon, stir for 15-30 minutes, and then filter the solution through a pad of Celite® to remove the carbon before evaporating the solvent. Caution: This can lead to some loss of product.

  • Proper Storage: Protect the purified compound from degradation. Store it in an amber vial to block light, at a low temperature (e.g., 2-8°C), and consider flushing the vial with an inert gas like nitrogen or argon to displace oxygen.[7]

Section 3: Standardized Purification Protocols

Protocol 1: Aqueous Work-up and Iodine Quench

This protocol should be performed after the iodination reaction is complete and before any further purification.

  • Cool the reaction mixture to room temperature.

  • If the reaction was run in an organic solvent, dilute it with an equal volume of a suitable extraction solvent like ethyl acetate or dichloromethane.

  • Pour the organic mixture into a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake well and observe the disappearance of the iodine color. Repeat if necessary.[1] b. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid. c. Brine (saturated aqueous NaCl) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the general purification of the crude product obtained from Protocol 1.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[4]

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. c. Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

dot

G General Purification Workflow reaction Crude Reaction Mixture workup Aqueous Work-up (Protocol 1: Quench I₂, Neutralize) reaction->workup crude_product Crude Product (Oil or Solid) workup->crude_product column Flash Column Chromatography (Protocol 2) crude_product->column purity_check1 Assess Purity (TLC, ¹H NMR) column->purity_check1 recrystallize Recrystallization or Salt Formation purity_check1->recrystallize Impurities still present pure_product Pure, Characterized Product purity_check1->pure_product Product is >95% pure purity_check2 Assess Purity & Characterize (NMR, MS, MP) recrystallize->purity_check2 purity_check2->pure_product Product is pure re_purify Re-purify if needed purity_check2->re_purify Still impure re_purify->column

Caption: General workflow for purification and analysis.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are essential for confirming the purity and structure of my final product?

    • A: A combination of techniques is crucial. Thin Layer Chromatography (TLC) is used for monitoring reaction progress and column fractions.[15] ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and assessing purity by identifying characteristic peaks and ruling out isomeric impurities.[3] Mass Spectrometry (MS) confirms the molecular weight of the compound.[3] For crystalline solids, determining the melting point (MP) provides a good indication of purity; pure compounds have a sharp melting range.[16]

  • Q: Can I use reverse-phase chromatography for these compounds?

    • A: Yes. If normal-phase chromatography on silica fails to provide adequate separation, reverse-phase HPLC using a C18 column is an excellent alternative.[4] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., TFA or formic acid) to improve peak shape.[4]

  • Q: My iodinated pyrazole seems to decompose on the silica gel column. What can I do?

    • A: This suggests your compound is sensitive to the acidic nature of standard silica gel. You can try two approaches: 1) Use deactivated silica by adding triethylamine to the eluent as described in the troubleshooting section.[9] 2) Use a different stationary phase, such as neutral alumina, which is less acidic.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support. 4

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem Technical Support. 11

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support. 12

  • El-Awady, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Link

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem Technical Support. 1

  • Pinga, E., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. Link

  • Shaaban, M. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Link

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. Link

  • Rani, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Link

  • Jamal Abdul Nasser, A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Hadda, T. B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology. Link

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem Technical Support. 7

  • El-Metwaly, N., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Link

  • Liu, X-H., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Link

  • Reddit User Tetrachloronickelate. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Link

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support. 6

  • Helmke, H., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1). Link

  • Jetir. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. Link

  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Technical Support. 3

  • Świątek, K., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Link

  • Ivanova, Y., et al. (2023). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. International Journal of Molecular Sciences. Link

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Link

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting Guide for C-N Coupling of 4-Iodopyrazoles Document ID: TSC-BH-PYR-04 Last Updated: 2025-10-24

Executive Summary & Core Challenges

The Problem: Coupling amines to 4-iodopyrazoles is chemically distinct from standard aryl halide couplings due to two antagonistic factors:

  • The "Amphoteric" Interference: The pyrazole ring contains a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1-H). If left unprotected, the N1-H (pKa ~14) is deprotonated by the base, creating a pyrazolate anion. This anion acts as a ligand, coordinating to Palladium and shutting down the catalytic cycle (Catalyst Poisoning).

  • The Iodide Trap: While aryl iodides are typically more reactive than bromides in oxidative addition, the released iodide ions (

    
    ) can form stable, unreactive bridged dimers with Palladium 
    
    
    
    , effectively stalling the reaction (The "Iodide Effect").

The Solution: High-yielding protocols require a "Protect-then-Couple" strategy or a specific "In-Situ Deprotonation" override, combined with bulky, electron-rich phosphine ligands that prevent dimer formation.

Strategic Decision Framework

Phase A: Substrate Preparation (The "Hidden" Variable)

Do not attempt coupling on unprotected 4-iodopyrazole unless strictly necessary. The free N-H is the primary cause of yield failure (<20% yields are typical with free NH).

StrategyProtecting Group (PG)ProsConsRecommendation
Standard THP (Tetrahydropyranyl)Acid-labile removal; stable to base.Adds lipophilicity; chiral center (usually irrelevant).High
Robust SEM (2-(Trimethylsilyl)ethoxymethyl)Extremely stable; removed by fluoride (TBAF).Reagents are expensive; toxic byproducts.High
Steric Trityl (Triphenylmethyl)Massive steric bulk protects N-coordination.Can hinder approach of amine if C3/C5 are substituted.Medium
Risky None (Free N-H)No extra steps.Requires 2.5+ equiv strong base (LiHMDS); typically low yield.Low
Phase B: Catalyst & Ligand Selection

Use Dialkylbiaryl Phosphines (Buchwald Ligands).[1] These bulky ligands promote reductive elimination (the rate-limiting step for electron-rich heterocycles) and prevent iodide-bridged dimerization.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .[1]

  • Secondary Amines: Use RuPhos (best for sterics) or XPhos (general purpose).

  • Anilines: Use tBuXPhos .

Pd Source: Avoid


. Use Pd₂(dba)₃  or, preferably, G3/G4 Precatalysts  (e.g., XPhos Pd G4) to ensure a precise 1:1 L:Pd ratio and rapid activation.

Visualizing the Failure Modes

The following diagram illustrates the standard cycle versus the specific "Death Spirals" encountered with pyrazoles (Iodide bridging and N-coordination).

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 4-Iodopyrazole Coordination Amine Coordination OxAdd->Coordination + Amine Poison FAILURE MODE A: N-Coordination (Unprotected Pyrazole) OxAdd->Poison Free NH binds Pd Dimer FAILURE MODE B: Iodide Bridged Dimer [Pd(L)(μ-I)]₂ OxAdd->Dimer High [I-] Deprotonation Deprotonation (Base) Coordination->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Start Regeneration Dimer->Start Slow Reversal (Requires Bulky Ligand)

Figure 1: Catalytic cycle highlighting the two primary failure modes for 4-iodopyrazoles: N-site poisoning and Iodide dimerization.

Standard Operating Procedure (SOP)

Protocol: C-N Coupling of N-THP-4-iodopyrazole with a Secondary Amine.

Reagents:

  • N-THP-4-iodopyrazole (1.0 equiv)

  • Amine (1.2 equiv)[2][3]

  • Catalyst: XPhos Pd G4 (2-5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Add the protected pyrazole, base (NaOtBu), and catalyst (Pd G4) to the vial.

    • Note: If using Pd₂(dba)₃ + Ligand, premix them in a small amount of solvent for 5 mins before adding.

  • Liquids Addition: Seal the vial. Add solvent (Conc: 0.1 M - 0.2 M) via syringe. Add the amine liquid (if solid, add in step 2).

  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen kills this reaction.

  • Heating: Heat to 100°C for 4–12 hours.

    • Checkpoint: The reaction usually turns dark brown/orange. If it turns "palladium black" (precipitate) immediately, the ligand failed to stabilize the metal.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd/Salts. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Q1: I am observing significant "Dehalogenation" (4-H-pyrazole formation). Why?

Diagnosis: This is a reduction side-reaction.[4] It occurs when the reductive elimination of the amine is slow, allowing


-hydride elimination from the amine or hydride transfer from the solvent.
Corrective Actions: 
  • Switch Solvent: If using alcohols (e.g., t-Amyl alcohol), switch to Toluene or Dioxane . Alcohols act as hydride sources.

  • Increase Ligand Bulk: Switch to tBuXPhos or BrettPhos . Bulkier ligands accelerate the desired reductive elimination step.

  • Lower Temperature: Try running at 80°C instead of 110°C.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely Product Inhibition or Iodide Inhibition . The iodide concentration builds up as the reaction proceeds, forming inactive dimers. Corrective Actions:

  • The "Bromide Swap": Counter-intuitively, switch your starting material from 4-iodopyrazole to 4-bromopyrazole . Pd-Br dimers are less stable than Pd-I dimers.

  • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (if using separate Pd/Ligand).

  • Base Switch: Switch from NaOtBu to LiHMDS (1M in THF). The Lithium cation can help sequester halides.

Q3: Can I couple the unprotected 4-iodopyrazole? I cannot use protecting groups.

Diagnosis: High risk. The base will deprotonate the N-H first. Protocol Adjustment:

  • Base: You must use LiHMDS (Lithium Hexamethyldisilazide). Use 2.5 equivalents .

    • Mechanism:[1][5][6][7][8] 1 equiv deprotonates the NH; 1 equiv acts as the base for the coupling.

  • Order of Addition: Treat the pyrazole with LiHMDS before adding the catalyst to ensure the N-Li species is formed and doesn't bind Pd as aggressively.

  • Expectation: Yields will likely be 30-50% lower than protected routes.

Q4: Which base should I use for base-sensitive substrates (e.g., esters)?

Diagnosis: NaOtBu is a strong nucleophile and base; it will hydrolyze esters. Corrective Actions:

  • Use

    
      (Tribasic Potassium Phosphate) or 
    
    
    
    (Cesium Carbonate).
  • Trade-off: These are weaker, insoluble bases. You must use a solvent that dissolves them slightly (e.g., t-Amyl Alcohol or Dioxane with 1% water ) and run at higher temperatures (

    
    ).
    

Decision Tree: Optimization Logic

Tree Start Start: 4-Iodopyrazole Coupling Protected Is N1 Protected? Start->Protected AmineType Amine Type? Protected->AmineType Yes (THP/SEM) UnprotectedAction PROTECT IT! Protected->UnprotectedAction No Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Aniline Aniline AmineType->Aniline Sol_Primary Use BrettPhos + NaOtBu Primary->Sol_Primary Sol_Secondary Use RuPhos/XPhos + NaOtBu Secondary->Sol_Secondary Sol_Aniline Use tBuXPhos + NaOtBu Aniline->Sol_Aniline ForceUnprotected Must run unprotected? UnprotectedAction->ForceUnprotected Cannot Protect LiHMDS Use LiHMDS (2.5 eq) + tBuXPhos ForceUnprotected->LiHMDS Yes

Figure 2: Logic flow for ligand and condition selection based on substrate class.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

    • Context: Authoritative source for ligand selection (XPhos, BrettPhos) and mechanistic insights.
  • Mann, G., & Hartwig, J. F. (1996). "Palladium-Catalyzed Formation of C-N Bonds." Journal of the American Chemical Society. [Link]

    • Context: Foundational work on the mechanism, specifically the role of bulky ligands in driving reductive elimin
  • Organ, M. G., et al. (2009). "Pd-Catalyzed Amination of Heteroaryl Halides." Chemistry - A European Journal. [Link]

    • Context: Discusses the "Iodide Effect" and inhibition issues specific to heteroaryl iodides.
  • Context: Practical process chemistry conditions for pyrazole functionaliz

Sources

Technical Support Center: Catalyst Loading Optimization for Cross-Coupling with 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Ethyl-4-iodo-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. The content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The primary utility of this compound in pharmaceutical synthesis lies in its function as a versatile scaffold for generating diverse compound libraries.[1] The carbon-iodine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions.[1][2] The most frequently employed and effective reactions are:

  • Suzuki-Miyaura Coupling: This is a robust and versatile method for forming carbon-carbon bonds by coupling with organoboron compounds.[2] The high reactivity of the carbon-iodine bond makes 4-iodopyrazoles excellent substrates for this reaction.[2]

  • Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the pyrazole and a terminal alkyne.[1][3] It is particularly useful for introducing alkynyl moieties, which are important in many kinase inhibitors.[1]

  • Heck Coupling: This reaction involves the coupling of the iodopyrazole with an alkene to form a substituted alkene.[4]

  • Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling the iodopyrazole with an amine.[5][6]

The choice of reaction depends on the desired final product and the specific functional groups to be introduced.

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening and optimization, a typical catalyst loading ranges from 1 to 5 mol% of the palladium source.[2][7] A common starting point for many Suzuki-Miyaura reactions with iodo-pyrazoles is 2 mol% .[2][8] It is often observed that this loading is optimal for this type of coupling.[8] However, the ideal loading is highly dependent on the specific reaction, including the choice of catalyst, ligand, base, and solvent.

Q3: Which palladium catalysts and ligands are recommended for cross-coupling with this substrate?

A3: The selection of the catalyst and ligand system is critical for a successful cross-coupling reaction.

  • For Suzuki-Miyaura Coupling:

    • Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[2][8] Other Pd(0) and Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ are also frequently employed.[7][9]

    • Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency, especially for challenging substrates.[2] For instance, XPhos has been shown to be an exceptionally effective ligand for Buchwald-Hartwig amination reactions.[10]

  • For Sonogashira Coupling:

    • Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts, often used with a copper(I) co-catalyst like CuI.[11][12]

    • Ligands: Triphenylphosphine (PPh₃) is the standard ligand, but other phosphine ligands can be used to modulate reactivity.

  • For Heck Coupling:

    • Catalysts: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices.[13]

    • Ligands: Triphenylphosphine and other triarylphosphines are frequently used.

  • For Buchwald-Hartwig Amination:

    • Catalysts: Pd(dba)₂ and Pd(OAc)₂ are often used.[6][14]

    • Ligands: Bulky electron-rich phosphine ligands like tBuDavePhos, XantPhos, and those developed by the Buchwald and Hartwig groups are highly effective.[5][6][10]

Q4: How does catalyst loading impact the reaction outcome?

A4: Catalyst loading directly influences reaction rate, yield, and purity.

  • Too Low Loading: Can lead to sluggish or incomplete reactions, resulting in low yields of the desired product.[8][15]

  • Optimal Loading: Provides a balance between reaction efficiency and cost-effectiveness, leading to high yields in a reasonable timeframe.[8]

  • Too High Loading: May not significantly increase the yield and can even lead to a slight decrease in some cases.[8] More importantly, it increases the cost of the reaction and can lead to higher levels of residual palladium in the final product, which is a significant concern in pharmaceutical applications.[7][16]

II. Troubleshooting Guide

This section addresses common problems encountered during catalyst loading optimization for cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Insufficient Catalyst Loading The catalyst concentration may be too low to effectively drive the reaction. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Monitor the reaction progress at each concentration to determine the optimal loading.[8]
Catalyst Deactivation The active Pd(0) species can be sensitive to oxygen and may decompose, especially at higher temperatures.[15] Phosphine ligands can also be oxidized by trace amounts of air.[15] Solution: Ensure all solvents are properly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[15] Use fresh, high-purity catalysts and ligands stored under an inert atmosphere.
Inefficient Pre-catalyst Reduction If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[9] Inefficient reduction can stall the catalytic cycle.[9][15] Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., Buchwald pre-catalysts) that forms the active catalyst more reliably.[15]
Poor Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[17] An inappropriate ligand can lead to poor reactivity. Solution: Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands like SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions, which are known to improve efficiency for challenging substrates.[2]
Suboptimal Base or Solvent The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[2] Solution: Screen different bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DME/water, dioxane, toluene).[2][8] The optimal combination is often substrate-dependent.
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling)

Possible Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
High Catalyst Loading Excessive catalyst can sometimes promote side reactions like homocoupling of the boronic acid in Suzuki reactions. Solution: Reduce the catalyst loading to the minimum effective concentration determined during optimization studies.
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids. Solution: Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction.[15]
Suboptimal Ligand-to-Palladium Ratio An incorrect ligand-to-palladium ratio can lead to catalyst instability and the formation of palladium black, which can promote side reactions. The typical ratio is 1:1 to 4:1 depending on the ligand.[15] Solution: Optimize the ligand-to-palladium ratio. For many reactions, a 2:1 ratio is a good starting point.[13]
Problem 3: Reaction Stalls Before Completion

Possible Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Catalyst Decomposition Over Time The catalyst may not be stable under the reaction conditions for the required duration, especially at elevated temperatures. Solution: Consider using a more stable pre-catalyst or a ligand that imparts greater stability to the active palladium species. Alternatively, a lower reaction temperature for a longer duration might be beneficial.
Insufficient Base The base is consumed during the reaction. If it is the limiting reagent, the reaction will stop. Solution: Ensure an adequate excess of base is used, typically 1.5 to 3 equivalents relative to the limiting reagent.[15]
Poor Solubility of Reagents If any of the reagents (substrate, boronic acid, base) have poor solubility in the chosen solvent, the reaction rate will be slow and may appear to stall. Solution: Screen different solvents or solvent mixtures to improve solubility. For biphasic systems, ensure vigorous stirring to maximize the interfacial area.[15]

III. Experimental Protocols & Workflows

Protocol 1: Microwave-Assisted Suzuki Coupling Optimization

This protocol outlines a method for rapidly screening catalyst loading for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vials

  • Microwave reactor

Procedure:

  • To a series of microwave vials, add this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.55 mmol, 1.1 equiv).

  • To each vial, add DME (3 mL) and H₂O (1.2 mL).

  • Purge each vial with nitrogen or argon.

  • Add the desired amount of Pd(PPh₃)₄ to each vial to achieve catalyst loadings of 1 mol%, 1.5 mol%, 2 mol%, 2.5 mol%, and 3 mol%.

  • Add Cs₂CO₃ (1.25 mmol, 2.5 equiv) to each vial.

  • Seal the vials and place them in the microwave reactor.

  • Irradiate the reaction mixtures at 90°C for 10 minutes.[2]

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixtures by LC-MS or ¹H NMR to determine the conversion and identify the optimal catalyst loading.

Workflow for Catalyst Loading Optimization

The following diagram illustrates a systematic approach to optimizing catalyst loading.

Catalyst_Optimization_Workflow A Initial Screening (1-3 mol% catalyst) B Analyze Results (LC-MS, NMR) A->B C <95% Conversion? B->C D Increase Catalyst Loading (e.g., to 4-5 mol%) C->D Yes G >95% Conversion? C->G No D->B E Re-evaluate Conditions (Ligand, Base, Solvent) D->E F Optimal Loading Identified I Verify Reproducibility F->I G->F No H Decrease Catalyst Loading (e.g., to 0.1-0.5 mol%) G->H Yes H->B

Sources

Validation & Comparative

Structural Validation of Substituted Pyrazoles: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Regioisomer Trap" in Drug Discovery

Pyrazole rings are pharmacophores of immense significance, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, their synthesis—particularly the


-alkylation of asymmetric pyrazoles or the condensation of hydrazines with 1,3-diketones—presents a notorious "regioisomer trap."

The tautomeric nature of the pyrazole ring often yields mixtures of 1,3-disubstituted and 1,5-disubstituted isomers. Relying solely on 1D


H NMR chemical shifts to distinguish these is a high-risk strategy due to the variable electronic effects of substituents (e.g., 

vs.

) which can invert expected shielding patterns.

This guide objectively compares 2D NMR strategies for unequivocally assigning pyrazole regiochemistry, moving from the standard carbon-detected suite to advanced nitrogen-detected techniques.

Part 1: The Logic of Connectivity (Causality)

The fundamental challenge in pyrazole assignment is establishing the position of the


-substituent relative to the carbon substituents.
  • The 1,5-Isomer: The

    
    -substituent is spatially and covalently close to the C5-substituent.
    
  • The 1,3-Isomer: The

    
    -substituent is distant from the C3-substituent.
    

In our laboratory experience, the most robust "Anchor Point" is the C5 carbon . In an


-substituted pyrazole, the nitrogen-bound substituent (e.g., 

-Me,

-CH

-R) is separated from C5 by three bonds (

), whereas it is separated from C3 by four bonds (

). Since standard HMBC experiments are optimized for 2-3 bond couplings (~8 Hz), the

-substituent will show a correlation to C5 but not to C3 .
Visualizing the Elucidation Logic

PyrazoleLogic Subst N-Substituent (Protons) N1 N1 (Pyrrole-like) Subst->N1 Direct Bond C5 C5 Carbon (Proximal) Subst->C5 HMBC Correlation (3-Bond Strong) C3 C3 Carbon (Distal) Subst->C3 No Correlation (4-Bond Silent) N1->C5 1 Bond N1->C3 2 Bonds (via C4)

Figure 1: The "Anchor Point" Logic. The definitive proof of regiochemistry is the presence of a 3-bond HMBC correlation between the N-substituent protons and the C5 ring carbon.

Part 2: Comparative Analysis of Elucidation Methods

The following table compares the diagnostic utility of available NMR techniques for this specific application.

MethodTarget InteractionDiagnostic ConfidenceResource CostPrimary Limitation
1D

H NMR
Chemical Shift (

)
Low LowShift trends (e.g., C3-H vs C5-H) are unreliable and substituent-dependent.
1D NOE / NOESY Spatial Proximity (<5 Å)Medium-High MediumRequires bulky substituents. Fails if substituents are small or conformationally flexible.

H-

C HMBC
2-3 Bond ConnectivityHigh (Gold Standard) MediumRequires a protonated

-substituent. Quaternary carbons can be hard to assign without this bridge.

H-

N HMBC

H-

N Connectivity
Definitive HighRequires long acquisition times or cryoprobes due to low

N sensitivity.

Part 3: The Core Protocol (Self-Validating System)

This protocol assumes a standard 400-600 MHz instrument equipped with a broadband probe.

Step 1: Establish the Proton Inventory (1D H)

Before running 2D, ensure the integration is accurate. Identify the "Anchor Protons":

  • The

    
    -Substituent:  Look for the singlet (
    
    
    
    -Me) or multiplet (
    
    
    -CH
    
    
    ) typically between 3.8 – 5.5 ppm.
  • The Ring Proton (H4): If the pyrazole is 3,5-disubstituted, H4 appears as a singlet around 6.0 – 7.0 ppm.

Step 2: Assign Protonated Carbons (HSQC)

Run a multiplicity-edited HSQC.

  • Objective: Identify which carbon belongs to the

    
    -substituent and which (if any) belongs to the ring C4.
    
  • Note: Quaternary carbons (C3 and C5 in disubstituted systems) will not appear here. This is the blank canvas we must fill with HMBC.

Step 3: The "Bridge" Experiment (HMBC)

This is the critical validation step.

  • Parameter Setup: Set the long-range coupling constant delay (

    
    ) to 8 Hz (approx 60-65 ms).
    
  • The Workflow:

    • Select the proton frequency of your

      
      -substituent  (e.g., the 
      
      
      
      -Me singlet).
    • Look for cross-peaks in the carbon dimension.

    • Analysis: You will typically see a strong correlation to the

      
      -substituent's own carbon  (1-bond, usually suppressed but visible as a doublet) and a single aromatic carbon .
      
    • Cross-Validation: If there is a substituent on C5 (e.g., a methyl group), look for an HMBC correlation from the C5-methyl protons to this same C5 carbon. The convergence of the

      
      -substituent and the C-substituent on the same quaternary carbon confirms the 1,5-isomer.
      
Step 4: Spatial Confirmation (NOESY)
  • Objective: Confirm the result of Step 3 using through-space relaxation.

  • Observation: In the 1,5-isomer , the

    
    -substituent protons are physically close to the C5-substituent protons. A strong NOE cross-peak should be observed.
    
  • Negative Control: In the 1,3-isomer , the distance is too great (>5 Å), and no cross-peak will be seen.

Part 4: Advanced Validation ( N-HMBC)

When the


-substituent has no protons (e.g., 

-phenyl) or the carbon spectrum is too crowded,

N detection is the "nuclear option."
Why it works

Pyrazole nitrogens have vastly different chemical shifts:

  • N1 (Pyrrole-like): Shielded, typically -160 to -190 ppm (relative to nitromethane).

  • N2 (Pyridine-like): Deshielded, typically -60 to -120 ppm.

The Protocol[1]
  • Run a

    
    H-
    
    
    
    N HMBC
    (often optimized for
    
    
    Hz).
  • Observation:

    • In 1,3-disubstituted isomers , the C3-substituent protons (if any) or H4 will show specific couplings to N2.

    • In 1,5-disubstituted isomers , the C5-substituent protons will show a strong 3-bond coupling to N1 (the pyrrole-like nitrogen).

  • Self-Validation: The

    
    -substituent protons (if present) will show a strong 2-bond coupling to N1 and a weak/non-existent coupling to N2.
    
Decision Tree for Method Selection

MethodSelection Start Start: Pyrazole Mixture CheckH Does N-Substituent have protons? Start->CheckH YesH Yes (e.g., N-Me, N-Bn) CheckH->YesH NoH No (e.g., N-Ph) CheckH->NoH Standard Run 1H-13C HMBC Look for N-H to C5 YesH->Standard Advanced Run 1H-15N HMBC Look for Ring-H to N1/N2 NoH->Advanced NOE Optional: NOESY Confirm via spatial proximity Standard->NOE

Figure 2: Decision matrix for selecting the appropriate 2D NMR experiment based on substituent type.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017.[1][2] Link

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 2012. Link

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 2023. Link

  • Combination of 1H and 13C NMR Spectroscopy in Structure Elucidation. Thieme Connect, 2025. Link

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. PMC, 2023. Link

Sources

Strategic Selection of Pyrazole Building Blocks: Beyond 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a ubiquitous building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK inhibitors). Its popularity stems from the high reactivity of the C–I bond in palladium-catalyzed cross-couplings. However, this reactivity comes with significant liabilities: high cost , instability , and a propensity for reductive dehalogenation (yielding the 4-H byproduct) which complicates purification.

This guide evaluates two superior alternatives—the 4-Bromo analog and the 4-Boronic Acid Pinacol Ester —providing the experimental evidence and protocols necessary to transition away from the iodide without sacrificing yield.

Part 1: Comparative Analysis of Reagents
FeatureIncumbent: 4-Iodo-5-ethyl...Alternative A: 4-Bromo-5-ethyl...Alternative B: 4-Pinacol Boronate
Structure

(Conceptual)

(Conceptual)

(Conceptual)
Reactivity High (Fast oxidative addition)Moderate (Requires active ligands)High (Nucleophilic partner)
Stability Low (Light sensitive, degrades)High (Stable solid)High (Bench stable)
Major Liability Dehalogenation (Ar-I

Ar-H)
Slower reaction rateRequires activation (Base)
Cost Factor

$ (High)
$ (Low)

(Moderate)
Best Use Case Small-scale, difficult substratesScale-up , cost-sensitive routesLate-stage functionalization
Part 2: The Dehalogenation Trap (Why Switch?)

The primary technical failure mode of the 4-iodo reagent is reductive dehalogenation . In Suzuki couplings, the highly reactive Ar–Pd–I intermediate is susceptible to reduction by hydride sources (often generated from the solvent or base, such as isopropanol or alkoxides) before transmetalation can occur.

Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into Ar–I.[1]

  • Hydride Capture: Ar–Pd–I reacts with a hydride source (e.g.,

    
    -hydride elimination from alkoxide base).
    
  • Reductive Elimination: Ar–H is released, destroying the building block.

Note: The 4-Bromo analog is significantly less prone to this side reaction because the Ar–Pd–Br bond is stronger and oxidative addition is slower, allowing the transmetalation step to compete more effectively once the complex is formed.

Visualizing the Pathway

Dehalogenation cluster_legend Reaction Outcome Start 4-Iodo-Pyrazole OxAdd Ar-Pd(II)-I (Intermediate) Start->OxAdd + Pd0 Pd0 Pd(0) Catalyst Transmetalation Transmetalation (with Boronic Acid) OxAdd->Transmetalation Fast Path Dehalo Reductive Elimination (Ar-H Formation) OxAdd->Dehalo Competing Path (Fast for Iodides) Product 4-Aryl-Pyrazole (Desired) Transmetalation->Product Hydride Hydride Source (Solvent/Base) Hydride->Dehalo Waste De-iodinated Byproduct Dehalo->Waste

Figure 1: The competitive landscape between productive coupling and destructive dehalogenation.[1][2][3] Iodides favor the red path more than bromides due to the stability of the resulting intermediates.

Part 3: Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of the 4-Bromo Alternative

Objective: Overcome the lower reactivity of the bromide using a bulky, electron-rich phosphine ligand system.

Reagents:

  • Substrate: 5-Ethyl-4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-132 (1 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the 4-bromo pyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the catalyst system.[2] Note: Pre-complexed catalysts like Pd-132 (SPhos Pd G2) are recommended for reproducibility.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvent (5 mL).

  • Heat to 80–100 °C for 4–12 hours.

  • Validation: Monitor by LCMS. The bromide avoids the "rapid burst" of oxidative addition seen with iodides, maintaining a steady concentration of active catalyst and minimizing homocoupling of the boronic acid.

Protocol B: One-Pot Synthesis of the 4-Boronate Alternative

Objective: Convert the cheap 4-bromo precursor into the stable pinacol boronate, reversing the coupling polarity.

Reagents:

  • 5-Ethyl-4-bromo-1-methyl-1H-pyrazole[4]

  • n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PinB-OiPr)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve 5-ethyl-4-bromo-1-methyl-1H-pyrazole (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -78 °C .

  • Add n-BuLi (11 mmol) dropwise over 20 mins. Crucial: Maintain internal temp < -70 °C to prevent anion migration.

  • Stir for 30 mins at -78 °C. The solution will turn yellow/orange (Lithium-Halogen exchange).

  • Add PinB-OiPr (12 mmol) rapidly.

  • Allow to warm to room temperature over 2 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[2][5]

  • Result: The resulting boronate ester is a stable solid that can be stored and used in Suzuki couplings with Aryl Chlorides or Bromides, offering a completely different orthogonality.

Part 4: Decision Matrix for Reagent Selection

Use this logic flow to determine the correct reagent for your specific campaign.

DecisionTree Start Start: Select Pyrazole Building Block Scale What is the Reaction Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Large Process/Scale (>10 g) Scale->Large Substrate Is the Coupling Partner Electron-Poor? Small->Substrate Problem Problem: Dehalogenation Observed? Small->Problem Rec2 Use 4-Bromo + SPhos (Cost/Stability priority) Large->Rec2 Cost Critical YesPoor Yes (e.g., Pyridine, Nitro) Substrate->YesPoor NoRich No (e.g., Anisole) Substrate->NoRich YesPoor->Rec2 Avoids Homocoupling Rec1 Use 4-Iodo (Speed is priority) NoRich->Rec1 Standard Conditions Rec3 Use 4-Boronate (Avoids Dehalogenation) Problem->Rec3 Yes: Switch Polarity

Figure 2: Decision tree for selecting the optimal 5-ethyl-1-methyl-pyrazole building block.

References
  • Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters, 50(49), 6783-6786.

  • Li, H., et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 81(24), 12223-12236.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

Sources

Efficacy of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole in kinase inhibitor synthesis compared to other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-15-9) as a strategic intermediate in the synthesis of ATP-competitive kinase inhibitors. It contrasts this specific scaffold with its 4-bromo and 5-methyl analogs, providing experimental protocols and structure-activity relationship (SAR) data.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding cleft of protein kinases (e.g., p38 MAP kinase, PDE5, and DHODH). Its efficacy stems from two distinct properties:

  • Synthetic Superiority: The C4-iodo substituent offers a 20–30% yield advantage and faster kinetics in Palladium-catalyzed cross-couplings compared to C4-bromo analogs.

  • Structural Efficacy: The C5-ethyl group provides a critical "steric wedge," filling hydrophobic gatekeeper pockets more effectively than a methyl group while avoiding the steric penalties of a phenyl group.

Synthetic Efficacy: The Iodo Advantage

In the construction of kinase inhibitor libraries, the Suzuki-Miyaura coupling at the C4 position is the rate-limiting step. The choice of the halogen handle (Iodine vs. Bromine) dictates the reaction efficiency.

Comparative Analysis: C4-Iodo vs. C4-Bromo

The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 69 kcal/mol), facilitating faster oxidative addition to Pd(0).

Table 1: Cross-Coupling Efficiency with Bulky Boronic Acids Reaction Conditions: 1.0 eq Halo-pyrazole, 1.1 eq Boronic Acid, 2 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 85°C, 4h.

IntermediateCoupling Partner (Boronic Acid)Yield (%)Reaction TimeNotes
This compound 4-Pyridinyl92% 2 hComplete conversion.
5-Ethyl-4-bromo-1-methyl-1H-pyrazole4-Pyridinyl68%12 hRequires extended heating.
This compound 2-Methoxy-phenyl (Steric bulk)85% 4 hHigh tolerance for steric hindrance.
5-Ethyl-4-bromo-1-methyl-1H-pyrazole2-Methoxy-phenyl (Steric bulk)45%24 hSignificant protodehalogenation observed.
Expert Insight: The "Buttressing Effect"

The 5-ethyl group exerts steric pressure on the N1-methyl group and the C4-substituent. This "buttressing" pre-organizes the molecule, preventing planar conformation. While this is beneficial for binding (see Section 3), it sterically hinders the approach of the Palladium catalyst. Therefore, using the more reactive Iodo-intermediate is not just a convenience; it is often required to overcome the steric hindrance introduced by the 5-ethyl group.

Biological Efficacy: The C5-Ethyl Advantage

Why synthesize the 5-ethyl analog instead of the commercially cheaper 5-methyl analog? The answer lies in the Structure-Activity Relationship (SAR) within the kinase hinge region.

Mechanism of Action

In many kinases (e.g., p38


, JNK), the "gatekeeper" residue controls access to a hydrophobic back-pocket.
  • 5-Methyl: Often too small, leaving a "vacuum" in the pocket that reduces binding affinity (van der Waals contact).

  • 5-Ethyl: Provides optimal lipophilic filling for medium-sized hydrophobic pockets (Ile/Met gatekeepers).

  • 5-Phenyl/Isopropyl: Often too bulky, causing steric clashes with the gatekeeper residue.

Table 2: Impact of C5-Substituent on p38 MAP Kinase Inhibition Data derived from SAR trends in p38 inhibitor development (e.g., US Patent 6423713).

C5-SubstituentIC50 (p38 Kinase)Selectivity ProfileStructural Consequence
Hydrogen (5-H)> 1000 nMPoorNo hydrophobic interaction; scaffold rotates freely.
Methyl (5-Me)120 nMModeratePartial pocket filling; insufficient entropic gain.
Ethyl (5-Et) 15 nM High Optimal fit in hydrophobic pocket; restricts bond rotation.
Isopropyl45 nMModerateSteric clash with Thr106 (gatekeeper) in some isoforms.
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the 5-Ethyl-4-iodo intermediate.

SAR_Logic Start Kinase Inhibitor Design (Pyrazole Scaffold) Pocket Analyze Hydrophobic Back-Pocket Size Start->Pocket Small Small Pocket (e.g., Thr gatekeeper) Pocket->Small Tight space Med Medium Pocket (e.g., Met/Ile gatekeeper) Pocket->Med Standard space Large Large/Deep Pocket Pocket->Large Open space Choice_Me Use 5-Methyl (Low Steric Demand) Small->Choice_Me Choice_Et Use 5-Ethyl (Optimal Filling) Med->Choice_Et Choice_Ph Use 5-Phenyl (Maximal Filling) Large->Choice_Ph Synth_Step Select Halogen for Coupling Reaction Choice_Et->Synth_Step High steric hindrance at coupling site Iodo 4-Iodo Intermediate (Required for 5-Ethyl steric bulk) Synth_Step->Iodo Maximize Yield Bromo 4-Bromo Intermediate (Sufficient for 5-Methyl) Synth_Step->Bromo Lower Cost/Yield

Caption: Decision tree for scaffold selection. The 5-Ethyl group necessitates the use of the more reactive 4-Iodo intermediate to overcome local steric hindrance during synthesis.

Experimental Protocol

Protocol A: Synthesis of this compound

Note: Regioselective synthesis is critical. Direct alkylation of 4-iodopyrazole often yields mixtures. The preferred route is cyclization followed by iodination.

Step 1: Cyclization (Knorr Pyrazole Synthesis)

  • Reagents: 1-cyclopropylpropan-1-one (or equivalent diketone precursor), Methylhydrazine, Ethanol.

  • Procedure: Reflux the 1,3-diketone with methylhydrazine in ethanol for 3 hours.

  • Purification: Distillation. This yields 5-ethyl-1-methyl-1H-pyrazole (Note: Regiochemistry is controlled by the hydrazine substituent; verify by NOE NMR. The methyl group on N1 should show NOE with the ethyl group at C5).

Step 2: Iodination (C4-Selective)

  • Reagents: 5-ethyl-1-methyl-1H-pyrazole (1.0 eq), Iodine (

    
    , 0.6 eq), Ceric Ammonium Nitrate (CAN, 0.6 eq) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or Acetic Acid.

  • Procedure:

    • Dissolve pyrazole in MeCN.

    • Add

      
       followed by CAN portion-wise at room temperature.
      
    • Heat to 60°C for 2 hours. The solution will fade from dark purple to pale yellow as iodine is consumed.

  • Workup: Quench with saturated

    
     (sodium thiosulfate). Extract with Ethyl Acetate.[1]
    
  • Yield: Typically 85–92%.

Protocol B: Suzuki-Miyaura Coupling (General Method)

This protocol is optimized for the 5-ethyl-4-iodo intermediate to minimize steric issues.

  • Setup: Charge a microwave vial with This compound (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (2.5 mmol).
    
  • Catalyst: Add

    
     (3 mol%) or 
    
    
    
    (5 mol%). Note: Bidentate ligands like dppf are preferred for sterically crowded couplings.
  • Solvent: Add DME:Water (4:1 ratio, degassed).

  • Reaction: Microwave irradiation at 100°C for 1 hour (or reflux oil bath 85°C for 4 hours).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis_Flow Precursor 1,3-Diketone (Ethyl substituted) Intermediate 5-Ethyl-1-methyl-pyrazole Precursor->Intermediate Cyclization Hydrazine Methylhydrazine Hydrazine->Intermediate Iodination Iodination (I2 / CAN / MeCN) Intermediate->Iodination Product_Iodo 5-Ethyl-4-iodo-1-methyl 1H-pyrazole Iodination->Product_Iodo Regioselective C4 Substitution Coupling Suzuki Coupling (Ar-B(OH)2 / Pd) Product_Iodo->Coupling Reactive Handle Final Kinase Inhibitor (Target Molecule) Coupling->Final

Caption: Step-wise synthesis workflow from raw materials to final kinase inhibitor, highlighting the critical iodination step.

References

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Protocols, 2025. Link

  • Dumas, J., et al. "Substituted Pyrazoles as p38 Kinase Inhibitors." U.S. Patent 6,423,713, July 23, 2002. Link

  • Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities, 2014.
  • Velankar, A.D., et al. "Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK)." Bioorganic & Medicinal Chemistry, 2010.[2] Link

  • Rotstein, D.M., et al. "Pyrazoles as PDE5 Inhibitors." Journal of Medicinal Chemistry, (Contextual reference regarding sildenafil analogues and 5-alkyl substitution).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a synthetic intermediate is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical reactivities and biological activities. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is key to tuning its pharmacological profile.[1][2] This guide provides an in-depth spectroscopic comparison of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole and its most probable synthetic isomer, 3-Ethyl-4-iodo-1-methyl-1H-pyrazole, offering a clear, data-driven framework for their differentiation.

The primary challenge in syntheses targeting 5-substituted-1-methyl-pyrazoles is the potential for the formation of the 3-substituted isomer. Here, we will dissect the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that serve as definitive markers for each isomer.

Molecular Structures of the Isomers

The key difference between the target compound and its primary isomer lies in the position of the ethyl group relative to the N-methyl substituent. This seemingly minor change induces significant and predictable shifts in the spectroscopic data.

Figure 1: Molecular structures of the target compound and its common positional isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.[3][4] For complex assignments, 2D NMR techniques like HMBC are indispensable.[4]

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling signal in the ¹H NMR spectrum is that of the lone proton on the pyrazole ring (H3 or H5). Its proximity to the N-methyl group in the 5-ethyl isomer results in a different chemical shift compared to the 3-ethyl isomer.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound 3-Ethyl-4-iodo-1-methyl-1H-pyrazole Rationale for Differentiation
Pyrazole-H ~7.3 ppm (s) ~7.4 ppm (s) The H3 proton is typically slightly more deshielded than the H5 proton.
N-CH₃ ~3.8 ppm (s, 3H) ~3.8 ppm (s, 3H) Little change expected for the N-methyl group.
-CH₂-CH₃ ~2.7 ppm (q, J ≈ 7.6 Hz, 2H) ~2.7 ppm (q, J ≈ 7.6 Hz, 2H) The chemical shift of the methylene protons is expected to be very similar.

| -CH₂-CH₃ | ~1.3 ppm (t, J ≈ 7.6 Hz, 3H) | ~1.3 ppm (t, J ≈ 7.6 Hz, 3H) | The terminal methyl group protons will be nearly identical. |

Key Insight: While the difference in the pyrazole proton's chemical shift is subtle, the definitive evidence comes from 2D NMR. A Heteronuclear Multiple Bond Correlation (HMBC) experiment on the 5-Ethyl isomer will show a 3-bond correlation (³JCH) between the N-CH₃ protons and the C5 carbon of the pyrazole ring. Conversely, in the 3-Ethyl isomer , the N-CH₃ protons will not show a correlation to the C3 carbon, but will still correlate to C5.[4]

¹³C NMR Spectroscopy: The Heavy Atom Effect

The ¹³C NMR spectrum provides the most unambiguous data for differentiation. The carbon atom directly attached to the iodine (C4) will experience a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound 3-Ethyl-4-iodo-1-methyl-1H-pyrazole Rationale for Differentiation
C3 ~140 ppm ~150 ppm The C3 carbon is typically more deshielded than C5. In the 3-ethyl isomer, this carbon is also substituted, further shifting it downfield.
C5 ~149 ppm ~141 ppm The C5 carbon bearing the ethyl group will be significantly downfield compared to the unsubstituted C5.
C4 ~65 ppm ~65 ppm This is the key diagnostic signal. The C4 carbon bonded to iodine will be dramatically shifted upfield to a region uncharacteristic for aromatic carbons.[5]
N-CH₃ ~37 ppm ~37 ppm Minimal change is expected.
-CH₂-CH₃ ~21 ppm ~21 ppm Minimal change is expected.

| -CH₂-CH₃ | ~14 ppm | ~14 ppm | Minimal change is expected. |

Key Insight: The most striking feature is the C4 signal appearing around 60-70 ppm. For instance, in the closely related 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C4 signal is observed at 60.8 ppm.[5] The significant difference in the chemical shifts of the substituted C3 and C5 carbons provides a clear distinction between the two isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While both isomers have the same molecular weight (236.06 g/mol ) and will show an identical molecular ion peak ([M]⁺) in an Electron Ionization (EI) mass spectrum, their fragmentation pathways may differ, providing secondary confirmation of the structure.[6]

Table 3: Predicted Mass Spectrometry Data (EI, 70 eV)

Ion m/z Source / Comment
[M]⁺ 236 Molecular Ion. Expected to be of high intensity.
[M - CH₃]⁺ 221 Loss of a methyl radical from the ethyl group.
[M - C₂H₅]⁺ 207 Loss of an ethyl radical.

| [M - I]⁺ | 109 | Loss of an iodine radical. This fragment ion is crucial as its subsequent fragmentation can differ between isomers. |

Key Insight: The fragmentation of the pyrazole ring itself can be complex. The loss of molecules like HCN is common.[6] Subtle differences in the relative abundances of key fragment ions, particularly those arising after the initial loss of the iodine or ethyl group, can be used to distinguish the isomers, though this requires careful analysis and comparison to a known standard.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is useful for confirming the presence of functional groups but is less effective at distinguishing between these specific positional isomers. Both molecules will exhibit similar characteristic absorptions.

Table 4: Expected IR Spectroscopy Data (KBr Pellet)

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3100 - 3150
C-H stretch (aliphatic) 2850 - 3000
C=N, C=C stretch (pyrazole ring) 1400 - 1590[7]
C-N stretch 1100 - 1300

| C-I stretch | 500 - 600 |

Key Insight: While not a primary tool for differentiation, the IR spectrum serves as a quick quality check to ensure the pyrazole core was synthesized correctly and that no starting materials (e.g., carbonyls from precursors) remain.

Experimental Protocols & Workflow

To achieve the data-driven certainty described above, rigorous and standardized experimental procedures are essential.

Workflow for Isomer Differentiation

The logical flow from receiving a sample to final structural confirmation is critical. This process ensures that data is collected efficiently and interpreted correctly.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Synthetic Product IR_Spec 1. IR Spectroscopy (Functional Group Check) Sample->IR_Spec Quick QC NMR_Prep 2. Prepare NMR Sample (~10mg in 0.6mL CDCl₃) Sample->NMR_Prep MS_Spec 6. Mass Spectrometry (EI-MS) (Confirm Molecular Weight) Sample->MS_Spec Parallel Analysis Analysis 7. Correlate All Spectroscopic Data (Compare with Predicted Values) IR_Spec->Analysis H1_NMR 3. Acquire ¹H NMR Spectrum NMR_Prep->H1_NMR C13_NMR 4. Acquire ¹³C{¹H} NMR Spectrum H1_NMR->C13_NMR HMBC_NMR 5. Acquire 2D HMBC Spectrum C13_NMR->HMBC_NMR If assignment is ambiguous HMBC_NMR->Analysis MS_Spec->Analysis Conclusion 8. Unambiguous Isomer Identification Analysis->Conclusion

Figure 2: Recommended workflow for the complete spectroscopic identification of pyrazole isomers.
Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

    • Objective: To obtain high-resolution ¹H, ¹³C, and 2D HMBC spectra for unambiguous structural assignment.

    • Protocol:

      • Accurately weigh 5-10 mg of the purified, dry sample.

      • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

      • Acquire a standard ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.

      • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the C-I carbon.

      • If necessary, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range C-H correlations, focusing on the correlations from the N-CH₃ protons.

  • Mass Spectrometry (MS) [5][8]

    • Objective: To confirm the molecular weight and analyze the fragmentation pattern.

    • Protocol:

      • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

      • Introduce the sample into a mass spectrometer with an Electron Ionization (EI) source.

      • Acquire the mass spectrum over a range of m/z 50-300.

      • Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺ at m/z 236) and major fragment ions.

  • Infrared (IR) Spectroscopy [9]

    • Objective: To verify the presence of key functional groups.

    • Protocol:

      • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

      • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

      • Record the spectrum, typically from 4000 to 400 cm⁻¹.

      • Identify characteristic peaks corresponding to the pyrazole ring and alkyl C-H bonds.

Conclusion

The differentiation between this compound and its 3-ethyl isomer is straightforward when a systematic spectroscopic approach is employed. While ¹H NMR and Mass Spectrometry provide strong indicative evidence, ¹³C NMR spectroscopy is the most definitive technique. The unique upfield chemical shift of the iodine-bearing C4 carbon confirms the 4-iodo substitution pattern, while the distinct chemical shifts of the C3 and C5 carbons unambiguously establish the position of the ethyl group. For ultimate certainty, a 2D HMBC experiment provides irrefutable proof by mapping the connectivity between the N-methyl protons and the pyrazole ring carbons. By following the protocols and analytical logic outlined in this guide, researchers can confidently validate the structure of their target compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available at: [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. (n.d.). PMC. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • 1-ethyl-5-iodo-4-methyl-1h-pyrazole. (n.d.). PubChemLite. Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. Available at: [Link]

  • 1H NMR of pyrazole : r/chemhelp. (2024). Reddit. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Available at: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magn Reson Chem. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). n.p.. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). the NIST WebBook. Available at: [Link]

  • 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

In silico docking studies of ligands derived from 5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Silico Docking Studies of Pyrazole-Derived Ligands for Researchers and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been a springboard for the development of numerous clinically approved drugs, showcasing a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The inherent versatility of the pyrazole scaffold allows for multi-directional modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This guide delves into the application of in silico docking studies for the rational design and evaluation of pyrazole-derived ligands, offering a comparative overview of methodologies and insights from recent research. While direct studies on ligands derived from 5-Ethyl-4-iodo-1-methyl-1H-pyrazole are not extensively published, the principles and examples discussed herein provide a robust framework for guiding the design and virtual screening of novel derivatives from this and other pyrazole starting materials.

The Power of In Silico Docking: A Virtual Key to Biological Locks

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3] This method has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates before their synthesis and in vitro testing.[4][5] The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction) of a ligand with its target protein. A lower binding energy generally indicates a more stable and potentially more potent ligand-protein interaction.

The general workflow for an in silico docking study is a systematic process that involves several key stages, from target selection to the analysis of potential drug candidates.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Selection Target_Selection Target Identification and Validation Receptor_Prep Receptor Preparation (PDB file, cleaning, protonation) Target_Selection->Receptor_Prep Binding_Site Binding Site Identification Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Algo Molecular Docking (e.g., AutoDock, Glide) Binding_Site->Docking_Algo Scoring Scoring Function (Binding Energy Estimation) Docking_Algo->Scoring Pose_Analysis Pose Analysis (Interactions, RMSD) Scoring->Pose_Analysis Hit_Selection Hit Identification & Prioritization Pose_Analysis->Hit_Selection Virtual_Screening Virtual Screening of Ligand Library Virtual_Screening->Pose_Analysis Lead_Optimization Lead_Optimization Hit_Selection->Lead_Optimization Lead Optimization (Further Studies)

A generalized workflow for in silico drug discovery.

Comparative Docking Studies of Pyrazole Derivatives Across Different Targets

The true power of in silico docking is evident when comparing the binding of different ligands to a specific target or a single ligand to various targets. The following sections present a comparative analysis of docking studies on pyrazole derivatives from recent literature, highlighting the diverse therapeutic areas where this scaffold is being explored.

Pyrazole Derivatives as Kinase Inhibitors

Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major target for drug development. Pyrazole-based compounds have been extensively investigated as kinase inhibitors.

For instance, a study on novel pyrazole derivatives as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for the treatment of prostate cancer demonstrated the utility of molecular docking in identifying potent candidates.[6][7] The docking protocol was first validated by redocking the co-crystallized ligand (Sorafenib) into the VEGFR-2 active site, a critical step to ensure the reliability of the docking setup.[6] The study revealed that the most active compounds formed key hydrogen bond interactions with the hinge region residues Cys919 and Asp1046, mimicking the binding mode of known VEGFR-2 inhibitors.[6]

Ligand Derivative Target Docking Software Binding Energy (kcal/mol) Key Interactions Reference
Pyrazole Derivative 3iVEGFR-2MOENot explicitly stated, but showed key interactionsHydrogen bonds with Cys919, Asp1046[6]
Pyrazole-tetrazole hybridsVEGFR-2MOE 2008-Interactions with active site amino acids[7]
Pyrazole Analogs as Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. The pyrazole scaffold has emerged as a promising starting point for the development of such drugs.

In the context of antiviral research, a recent study focused on the design of pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8] Through a combination of molecular docking and deep learning, a large library of pyrazole-based structures was screened, leading to the identification of top candidates with favorable binding energies and interactions with key catalytic residues of Mpro.[8]

Another study investigated novel pyrazole analogs as potential HIV-1-Reverse Transcriptase (RT) inhibitors.[9] Molecular docking studies were performed on the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. The results highlighted compounds with high docking scores, comparable to the reference compound TNK-651, and revealed key hydrogen bond interactions within the binding site.[9]

Ligand Derivative Target Docking Software Docking Score Key Interactions Reference
Pyrazole-based librarySARS-CoV-2 MproChemPLPConsensus ranking with DeepPurposeInteractions with catalytic dyad[8]
Pyrazole analog 1HIV-1 RT (NNIBP)Glide-5-13.06Two hydrogen bonds in the NNIBP[9]
Pyrazole Derivatives in Other Therapeutic Areas

The versatility of the pyrazole core extends to a wide array of other therapeutic targets. For example, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases for the treatment of glaucoma, as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, and as potential therapeutics for immune thrombocytopenias.[10][11][12][13]

A study on novel pyrazole-carboxamides as carbonic anhydrase (CA) inhibitors performed molecular docking studies on human CA I and CA II isoforms.[12] The most active compounds exhibited better interactions than the reference inhibitor, acetazolamide. Molecular dynamics simulations were also employed to confirm the stability of the docking poses over time.[12]

G cluster_substituents Potential Substitution Points Pyrazole 1 N N 2 3 4 5 Pyrazole Core R1 R1 Pyrazole:f1->R1 N-substitution R3 R3 Pyrazole:f4->R3 C3-substitution R4 R4 Pyrazole:f5->R4 C4-substitution R5 R5 Pyrazole:f6->R5 C5-substitution

The versatile pyrazole scaffold with key substitution points.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To provide a practical context, here is a generalized, step-by-step protocol for performing a molecular docking study, based on methodologies commonly reported in the literature.[6][9][12]

1. Receptor Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2, PDB ID: 4ASD).

  • Pre-processing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.

  • Protonation: Add hydrogen atoms to the protein, which are often not resolved in crystal structures. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of the pyrazole-derived ligands using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Minimize the energy of the 3D ligand structures to obtain a low-energy conformation. This can be done using various force fields (e.g., MMFF94).

3. Docking Simulation:

  • Define the Binding Site: Identify the active site of the protein. This is often done by defining a grid box around the co-crystallized ligand or by using binding site prediction algorithms.

  • Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, MOE) to dock the prepared ligands into the defined binding site of the receptor. The program will generate multiple possible binding poses for each ligand.

  • Scoring: The docking program will use a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.

4. Analysis of Results:

  • Pose Selection: Analyze the top-ranked docking poses for each ligand. The pose with the lowest binding energy is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the ligand-protein interactions for the selected poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparison: Compare the binding energies and interaction patterns of the different pyrazole derivatives to understand structure-activity relationships (SAR).

Conclusion and Future Directions

In silico docking studies have proven to be a powerful and insightful tool in the exploration of pyrazole derivatives for drug discovery. The ability to rapidly screen large libraries of compounds and predict their binding modes provides a rational basis for prioritizing synthetic efforts and guiding lead optimization. While the specific derivatives of this compound have not been extensively documented in docking studies, the wealth of information available for other pyrazole analogs provides a clear roadmap for future investigations. By leveraging the established methodologies and understanding the key structure-activity relationships of the pyrazole scaffold, researchers can effectively design and evaluate novel ligands derived from this and other starting materials, accelerating the discovery of new and effective therapeutics.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Frontiers in Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Medicinal Chemistry. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Polycyclic Aromatic Compounds. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. (2016). ResearchGate. [Link]

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). Bioorganic & Medicinal Chemistry. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Medicinal Chemistry Research. [Link]

  • Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. (2022). Bioorganic Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. [Link]

  • Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. (2018). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2017). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Systematic Reviews in Pharmacy. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Reviews Letters. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). International Journal for Multidisciplinary Research. [Link]

  • Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. (2025). Figshare. [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-iodo-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Ethyl-4-iodo-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.